5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
Description
Properties
IUPAC Name |
5-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-5-1-4(3-14)7(10)6(2-5)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEXEDWUBIBSMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716486 | |
| Record name | 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1291487-26-7 | |
| Record name | 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, a key building block in medicinal chemistry and materials science.
Core Physicochemical Properties
This compound is a multifunctional aromatic compound with the chemical formula C₈H₃BrF₄O.[1] Its structure incorporates a bromine atom, a fluorine atom, and a trifluoromethyl group, which collectively influence its reactivity and biological properties.[1] The trifluoromethyl group is particularly noteworthy for its role in enhancing lipophilicity and metabolic stability, desirable traits in drug design.[1][2]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1291487-26-7 | [1] |
| Molecular Formula | C₈H₃BrF₄O | [1] |
| Molecular Weight | ~271.01 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
| Melting Point | Data not available | [1] |
| Boiling Point | Data not available | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical process for its application in further chemical transformations. A common method involves the regioselective bromination of a precursor molecule.
Experimental Protocol: Synthesis via Regioselective Bromination
A widely adopted method for synthesizing the title compound is through the regioselective bromination of 2-fluoro-3-(trifluoromethyl)benzaldehyde.[1]
-
Reagents and Materials:
-
2-fluoro-3-(trifluoromethyl)benzaldehyde
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (solvent)
-
Petroleum ether
-
Ethyl acetate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography setup)
-
-
Procedure:
-
The reaction is conducted in acetonitrile as the solvent.
-
The temperature is maintained at 0°C.
-
N-Bromosuccinimide (NBS) is used as the brominating agent in an electrophilic aromatic substitution reaction. The electron-withdrawing nature of the trifluoromethyl and aldehyde groups directs the bromination to the para position relative to the fluorine atom.[1]
-
The reaction is allowed to proceed for 1 hour.[1]
-
Following the reaction, the product is purified using column chromatography with a mixture of petroleum ether and ethyl acetate as the eluent.[1]
-
This process has been reported to yield the final product, this compound, with a purity of 66%.[1]
-
Caption: Synthesis workflow for this compound.
Applications in Research and Development
This compound is a highly valuable building block in several areas of chemical research and development, primarily due to its unique combination of reactive sites.
-
Medicinal Chemistry: The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound a desirable intermediate in drug design.[1] The aldehyde functional group serves as a reactive handle for various chemical transformations, such as condensation and nucleophilic addition reactions, to generate novel chemical entities.[1] The bromo and fluoro substituents provide opportunities for further functionalization through cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental in drug discovery campaigns.[1] This compound is particularly utilized in the development of kinase inhibitors.[1]
-
Agrochemicals and Materials Science: Beyond pharmaceuticals, this benzaldehyde derivative is also employed in the synthesis of advanced agrochemicals and functional materials.[1] The multiple halogen substituents facilitate the creation of diverse compound libraries through parallel synthesis, which is beneficial for high-throughput screening in both agrochemical and materials science research.[1]
-
Chemical Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. The bromine atom allows for nucleophilic substitution reactions, further expanding the synthetic utility of this compound.[1]
References
An In-depth Technical Guide to 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, a halogenated aromatic aldehyde of significant interest in medicinal chemistry and materials science. We delve into its chemical properties, synthesis, and applications, with a particular focus on its role as a versatile intermediate in the development of complex pharmaceutical agents, including kinase inhibitors. This document includes detailed experimental protocols for its utilization in key synthetic transformations and presents its physicochemical data in a structured format for ease of reference.
Introduction
This compound is a highly functionalized aromatic building block that has gained prominence in the fields of organic synthesis and drug discovery. Its structure is characterized by the presence of four distinct reactive moieties on a benzene ring: a bromine atom, a fluorine atom, a trifluoromethyl group, and an aldehyde group. This unique combination of functional groups makes it an exceptionally valuable precursor for the synthesis of complex molecules.
The trifluoromethyl group is particularly noteworthy, as its incorporation into drug candidates is a widely employed strategy to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[1] The bromine and fluorine atoms provide handles for further functionalization, most notably through palladium-catalyzed cross-coupling reactions, while the aldehyde group is a versatile functional group for condensation and nucleophilic addition reactions.[1]
Physicochemical Properties
The key physicochemical properties of this compound and related compounds are summarized in the table below. While specific experimental data such as melting and boiling points for the title compound are not widely reported, data for analogous structures are provided for comparative purposes.
| Property | This compound | 5-Bromo-2-fluorobenzaldehyde | 2-Bromo-5-(trifluoromethyl)benzaldehyde |
| CAS Number | 1291487-26-7 | 93777-26-5 | 102684-91-3 |
| Molecular Formula | C₈H₃BrF₄O | C₇H₄BrFO | C₈H₄BrF₃O |
| Molecular Weight | 271.01 g/mol | 203.01 g/mol [2][3] | 253.02 g/mol [4][5] |
| Purity | ≥97% | 97%[2] | 97% |
| Appearance | Not specified | Colorless to Yellow Liquid | Colorless to Yellow Liquid |
| Boiling Point | Data not available | 230 °C (lit.)[2] | Data not available |
| Density | Data not available | 1.71 g/mL at 25 °C (lit.)[2] | Data not available |
| Refractive Index | Data not available | n20/D 1.57 (lit.)[2] | Data not available |
Synthesis and Reactivity
Synthesis
The synthesis of substituted bromobenzaldehydes often involves electrophilic aromatic substitution on a corresponding benzaldehyde derivative. For instance, a common route for a related compound, 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde, involves the regioselective bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde using N-bromosuccinimide (NBS). The directing effects of the hydroxyl (ortho-, para-directing) and trifluoromethyl (meta-directing) groups ensure the desired regioselectivity.
Chemical Reactivity and Synthetic Utility
The utility of this compound stems from the reactivity of its functional groups:
-
Aldehyde Group: This group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through reactions such as reductive amination, Wittig reactions, and the formation of imines and hydrazones.[1]
-
Bromo Group: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amine substituents, providing a powerful tool for generating diverse compound libraries for high-throughput screening.
-
Trifluoromethyl Group: As mentioned, this group is crucial for modulating the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved efficacy and a better drug-like profile.[1]
The logical workflow for utilizing this building block in drug discovery is depicted below.
Caption: Synthetic workflow using this compound.
Experimental Protocols: Application in Kinase Inhibitor Synthesis
A primary application of this compound is in the synthesis of kinase inhibitors. Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[6][7] The bromine atom on the benzaldehyde allows for its incorporation into larger scaffolds via cross-coupling reactions, a cornerstone of modern kinase inhibitor development.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between the aryl bromide and a boronic acid or ester.[8][9][10] This is a common strategy to build the biaryl scaffolds often found in kinase inhibitors.
The catalytic cycle for this reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
Below is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide like this compound. Optimization may be required for specific substrates.
| Step | Procedure | Reagents & Conditions |
| 1. Reaction Setup | To a dry reaction flask, add the aryl bromide, the desired arylboronic acid, a palladium catalyst, and a base. | - Aryl Bromide: this compound (1.0 eq.) - Arylboronic Acid: (1.1-1.5 eq.) - Catalyst: Pd(PPh₃)₄ (2-5 mol%) - Base: K₂CO₃ or K₃PO₄ (2.0 eq.) |
| 2. Inert Atmosphere | Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times. | Inert gas atmosphere is crucial to prevent catalyst degradation. |
| 3. Solvent Addition | Add an anhydrous solvent system via syringe. | A mixture of 1,4-dioxane and water is commonly used. |
| 4. Reaction | Heat the reaction mixture with vigorous stirring. | Typically 80-110 °C for 12-24 hours. |
| 5. Monitoring | Monitor the progress of the reaction. | Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| 6. Workup | Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | Standard aqueous workup procedure. |
| 7. Purification | Purify the crude product. | Column chromatography on silica gel. |
This protocol provides a robust starting point for researchers looking to utilize this compound in the synthesis of biaryl compounds, which are key pharmacophores in many kinase inhibitors.[8][10]
Conclusion
This compound is a high-value, multifunctional building block with significant applications in medicinal chemistry. Its unique array of functional groups provides a versatile platform for the synthesis of complex organic molecules. The ability to perform selective modifications at the aldehyde and bromo positions, combined with the beneficial properties imparted by the trifluoromethyl group, makes this compound a strategic choice for drug discovery campaigns, particularly in the development of novel kinase inhibitors. The protocols and data provided in this guide serve as a valuable resource for researchers and scientists working at the forefront of pharmaceutical development.
References
- 1. This compound | 1291487-26-7 | Benchchem [benchchem.com]
- 2. 5-Bromo-2-fluorobenzaldehyde 97 93777-26-5 [sigmaaldrich.com]
- 3. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-5-(trifluoromethyl)benzaldehyde | 102684-91-3 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The document details the primary synthetic route, experimental protocols, and relevant quantitative data, offering a practical resource for laboratory-scale preparation.
Introduction
This compound (CAS No. 1291487-26-7) is a substituted aromatic aldehyde of significant interest in the development of novel pharmaceuticals and functional materials. The presence of orthogonal reactive sites—the aldehyde group, the bromine atom, and the fluorine atom—coupled with the electron-withdrawing trifluoromethyl group, makes it a versatile intermediate for a variety of chemical transformations. This guide focuses on the most common and effective method for its synthesis: the regioselective bromination of 2-fluoro-3-(trifluoromethyl)benzaldehyde.
Primary Synthesis Route: Regioselective Bromination
The principal pathway for the synthesis of this compound involves the electrophilic aromatic substitution of 2-fluoro-3-(trifluoromethyl)benzaldehyde. The electron-withdrawing nature of the aldehyde and trifluoromethyl groups directs the incoming electrophile (bromine) to the position para to the fluorine atom, resulting in the desired 5-bromo product. Two primary brominating agents are employed for this transformation: N-Bromosuccinimide (NBS) and elemental bromine.
A logical workflow for the synthesis is depicted below:
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
This section provides detailed experimental procedures for the two primary methods of bromination.
Method A: Bromination with N-Bromosuccinimide (NBS)
This method is a widely used and effective procedure for the regioselective bromination of the starting material.
Reaction Scheme:
Caption: Bromination using N-Bromosuccinimide.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-3-(trifluoromethyl)benzaldehyde in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add N-Bromosuccinimide (NBS) portion-wise over a period of 15 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the pure product.
Method B: Bromination with Elemental Bromine
This alternative method utilizes elemental bromine and can be advantageous for larger scale synthesis.
Reaction Scheme:
Caption: Bromination using elemental Bromine.
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-3-(trifluoromethyl)benzaldehyde in dichloromethane.
-
Cool the solution to -10 °C using an ice-salt bath.
-
Slowly add a solution of elemental bromine in dichloromethane dropwise to the reaction mixture, maintaining the temperature at -10 °C.
-
Stir the reaction mixture at -10 °C for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to warm to room temperature.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from hexane to obtain the final product.
Data Presentation
The following table summarizes the key quantitative data associated with the described synthesis routes.
| Parameter | Method A (NBS) | Method B (Elemental Bromine) |
| Starting Material | 2-Fluoro-3-(trifluoromethyl)benzaldehyde | 2-Fluoro-3-(trifluoromethyl)benzaldehyde |
| Brominating Agent | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Solvent | Acetonitrile | Dichloromethane |
| Reaction Temperature | 0 °C | -10 °C |
| Reaction Time | 1 hour | 4 hours |
| Reported Yield | ~66% | ~72% |
| Purification Method | Column Chromatography (Petroleum ether/EtOAc) | Recrystallization (Hexane) |
| Potential Purity | Up to 99.2% with pilot-scale production | High purity achievable through recrystallization |
Characterization Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show two doublets in the aromatic region, corresponding to the two aromatic protons. The aldehyde proton would appear as a singlet at a downfield chemical shift (typically around 10 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for all eight carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group, the carbon bearing the trifluoromethyl group (showing a characteristic quartet due to C-F coupling), and the aromatic carbons, some of which will show coupling to fluorine.
-
IR (Infrared) Spectroscopy: The IR spectrum would show a strong characteristic absorption band for the aldehyde C=O stretch (typically around 1700 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (270.94 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom.
Conclusion
The synthesis of this compound is reliably achieved through the regioselective bromination of 2-fluoro-3-(trifluoromethyl)benzaldehyde. Both the N-Bromosuccinimide and elemental bromine methods offer effective pathways to the desired product, with the choice of method potentially depending on the scale of the synthesis and available resources. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize this important chemical intermediate.
Technical Guide: ¹H and ¹³C NMR Data of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for the compound 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents the available ¹H NMR data, a comprehensive experimental protocol for NMR analysis of aromatic aldehydes, and a visual representation of the experimental workflow.
Introduction
This compound is a substituted aromatic aldehyde containing bromine, fluorine, and a trifluoromethyl group. These functionalities make it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide offers a centralized resource for its NMR spectral properties and the methodology to acquire them.
Data Presentation
The following table summarizes the reported ¹H NMR spectral data for this compound. The data was acquired in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 10.02 | Singlet (s) | - | 1H | Aldehyde (CHO) |
| 7.95 | Doublet (d) | 2.4 | 1H | Aromatic (Ar-H) |
| 7.89 | Doublet (d) | 2.4 | 1H | Aromatic (Ar-H) |
Note: As of the latest search, the specific ¹³C NMR data for this compound was not available in the public domain resources accessed.
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for aromatic aldehydes such as this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity : Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Sample Quantity : For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration is recommended, ideally a saturated solution, to achieve a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ can also be used depending on the solubility of the compound. The choice of solvent can slightly affect the chemical shifts.
-
Dissolution and Filtration : After adding the solvent to the sample in a clean vial, ensure complete dissolution by gentle vortexing or sonication. To remove any particulate matter that can degrade the spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean and dry 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0.00 ppm for both ¹H and ¹³C NMR.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
For ¹H NMR Spectroscopy:
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width : Typically 12-16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay (d1) : 1-5 seconds.
-
Number of Scans : 8 to 64 scans, depending on the sample concentration.
For ¹³C NMR Spectroscopy:
-
Pulse Program : A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width : Typically 0-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay (d1) : 2-5 seconds.
-
Number of Scans : 1024 or more scans, depending on the sample concentration.
Data Processing
-
Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing : Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction : Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing : Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration : For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.
Mandatory Visualization
The following diagrams illustrate the logical workflow of an NMR experiment and the chemical structure of the analyte.
Caption: General workflow for an NMR experiment.
Caption: Chemical structure of the title compound.
An In-depth Technical Guide to the FTIR and Mass Spectrometry of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the anticipated Fourier-Transform Infrared (FTIR) spectroscopy and Electron Ionization Mass Spectrometry (EI-MS) characteristics of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Due to the limited availability of public experimental data for this specific compound, this document presents a predictive analysis based on established spectroscopic principles and data from analogous structures. It includes detailed experimental protocols for sample analysis, predicted data tables for key spectral features, and workflow diagrams to guide researchers in their analytical endeavors.
Introduction
This compound is a complex aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its multifaceted substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, imparts unique electronic and steric properties, making it a valuable building block for novel molecular entities. Accurate analytical characterization is paramount for its use in synthesis and drug development. This guide focuses on two primary analytical techniques: FTIR spectroscopy for the identification of functional groups and Mass Spectrometry for molecular weight confirmation and structural elucidation through fragmentation analysis.
Predicted FTIR Spectral Analysis
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be complex, with characteristic absorption bands for the aldehyde, aromatic ring, and carbon-halogen bonds.
Table 1: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2850-2880 | Weak | C-H Stretch | Aldehyde (-CHO) |
| 2720-2750 | Weak | C-H Stretch (Fermi Resonance) | Aldehyde (-CHO) |
| 1705-1725 | Strong | C=O Stretch | Aromatic Aldehyde |
| 1580-1610 | Medium | C=C Stretch | Aromatic Ring |
| 1450-1500 | Medium | C=C Stretch | Aromatic Ring |
| 1200-1300 | Strong | C-F Stretch (Asymmetric) | Trifluoromethyl (-CF₃) |
| 1100-1200 | Strong | C-F Stretch (Symmetric) & Aromatic C-F Stretch | Trifluoromethyl (-CF₃) & Aryl-F |
| 1000-1050 | Medium | C-Br Stretch | Aryl-Br |
| 800-900 | Strong | C-H Bend (out-of-plane) | Substituted Aromatic Ring |
Note: The exact positions of the peaks can be influenced by the electronic interplay of the various substituents on the aromatic ring.
Predicted Mass Spectrometry Analysis
Electron Ionization Mass Spectrometry (EI-MS) is a high-energy ionization technique that provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
3.1. Molecular Ion Peak
The molecular formula of this compound is C₈H₃BrF₄O. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a doublet (M⁺ and M+2) of nearly equal intensity.
-
M⁺ (with ⁷⁹Br): m/z = 270
-
M+2 (with ⁸¹Br): m/z = 272
3.2. Predicted Fragmentation Pattern
Aromatic aldehydes typically undergo characteristic fragmentation pathways. The fragmentation of this molecule will be influenced by the presence of the halogen and trifluoromethyl substituents.
Table 2: Predicted Major Fragment Ions in the EI-Mass Spectrum
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Predicted Fragment Ion | Neutral Loss |
| 269 | 271 | [M-H]⁺ | H• |
| 241 | 243 | [M-CHO]⁺ | CHO• |
| 222 | 224 | [M-CHO-F]⁺ | CHO•, F• |
| 201 | 201 | [M-Br]⁺ | Br• |
| 173 | 173 | [M-Br-CO]⁺ | Br•, CO |
| 145 | 145 | [C₇H₃F₃]⁺ | Br•, CO, F• |
| 122 | 122 | [M-Br-CF₃]⁺ | Br•, CF₃• |
| 69 | 69 | [CF₃]⁺ | C₇H₃BrFO• |
Experimental Protocols
The following are generalized protocols for the analysis of a solid sample like this compound.
4.1. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are properly aligned and the crystal surface is clean.
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Processing: Perform a background correction on the acquired sample spectrum.
4.2. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization
GC-MS is a suitable technique for volatile and thermally stable compounds.
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg) in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50°C for 2 minutes, then ramp up to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-500.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for FTIR and MS analysis.
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Caption: Workflow for GC-MS analysis of an organic compound.
Conclusion
This technical guide provides a foundational understanding of the expected FTIR and mass spectral characteristics of this compound. The provided protocols and predictive data serve as a valuable resource for researchers in planning and executing the analytical characterization of this and similar complex aromatic compounds. Experimental verification of these predictions is essential for definitive structural confirmation.
An In-depth Technical Guide on 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde: Properties and Methodologies
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the properties and applications of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. This document outlines the available data on its solubility, provides detailed experimental protocols for its analysis, and illustrates its utility as a chemical intermediate.
Core Data Presentation
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1291487-26-7 | [1][2][3][4] |
| Molecular Formula | C₈H₃BrF₄O | [1][4] |
| Molecular Weight | 271.01 g/mol | [1][4] |
| Purity | Typically ≥97% | [1][3] |
Solubility Data
| Solvent | Expected Qualitative Solubility |
| Water | Sparingly soluble to insoluble |
| Diethyl Ether | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetonitrile | Soluble |
| Hexanes | Sparingly soluble |
| Methanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
Experimental Protocols
As specific experimental data for the solubility of this compound is unavailable, a general protocol for determining the solubility of a solid organic compound is provided below. This method can be used to generate the necessary data in a laboratory setting.
General Protocol for a Qualitative Solubility Test
This protocol is used to classify the solubility of a compound in various solvents.
Materials:
-
This compound
-
Small test tubes (13x100 mm)
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Solvents: Deionized water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), and a selection of organic solvents (e.g., methanol, dichloromethane, hexanes).
Procedure:
-
Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Observe the mixture. If the solid has completely dissolved, the compound is classified as "soluble" in that solvent at approximately 20-30 mg/mL.
-
If the solid has not completely dissolved, the compound is classified as "sparingly soluble" or "insoluble".
-
For aqueous solutions (water, HCl, NaOH, NaHCO₃), a change in pH can also be noted using litmus paper to identify acidic or basic properties of the compound.[5]
General Protocol for Quantitative Solubility Determination (Flask Method)
This protocol is used to determine the precise solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Scintillation vials or small flasks with screw caps
-
Analytical balance
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Chosen solvent
Procedure:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using an appropriate analytical method (e.g., HPLC-UV or GC-FID).
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Seal the vials and place them in a constant temperature shaker bath. Allow the mixture to equilibrate for a set period (e.g., 24-48 hours), ensuring continuous agitation.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using the calibrated analytical method to determine the concentration of the compound in the saturated solution.
-
Calculate the solubility from the determined concentration and the dilution factor.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for the quantitative determination of solubility.
Synthetic Utility of this compound
As a versatile building block, this compound can undergo various chemical transformations. The diagram below illustrates a general reductive amination reaction, a common process in drug discovery.[1]
References
- 1. This compound | 1291487-26-7 | Benchchem [benchchem.com]
- 2. 1291487-26-7|this compound|BLD Pharm [bldpharm.com]
- 3. Buy Online - this compound - 98%, high purity , CAS No.1291487-26-7 - We Deliver Worldwide [allschoolabs.com]
- 4. CAS:1291487-26-7, this compound-毕得医药 [bidepharm.com]
- 5. scribd.com [scribd.com]
The Ascending Trajectory of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde Derivatives in Therapeutic Research
A Technical Deep Dive for Researchers, Scientists, and Drug Development Professionals
The unique structural attributes of 5-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, a highly functionalized aromatic building block, have positioned it as a molecule of significant interest in medicinal chemistry. Its derivatives are increasingly being explored for a range of therapeutic applications, owing to the synergistic effects of its bromine, fluorine, and trifluoromethyl substituents. These groups are known to modulate crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide synthesizes the current understanding of the biological activities of derivatives synthesized from this core scaffold, offering insights into their potential as anticancer and antimicrobial agents. While direct research on derivatives of this compound is emerging, this paper draws upon data from closely related analogues to provide a representative overview of their therapeutic promise.
Quantitative Biological Activity of Benzaldehyde Derivatives
The exploration of benzaldehyde derivatives has yielded a wealth of quantitative data, particularly concerning their anticancer and antimicrobial properties. The following tables summarize key findings from studies on compounds structurally analogous to derivatives of this compound, providing a comparative perspective on their potency.
Table 1: In Vitro Anticancer Activity of Analogous Benzaldehyde Derivatives
| Derivative Class | Compound/Cell Line | Assay Type | IC50 (µM) | Reference |
| Schiff Bases | 5-FU-BA vs. SW480 | MTT Assay | 6.47 | [1] |
| 5-FU-HBA vs. SW480 | MTT Assay | 10.22 | [1] | |
| Compound 34 vs. SMMC-7721 | WST-8 Assay | 2.84 | [2] | |
| Compound 35 vs. MCF-7 | WST-8 Assay | 4.56 | [2] | |
| Compound 36 vs. MCF-7 | WST-8 Assay | 4.25 | [2] | |
| Hydrazones | Compound 7c vs. MCF-7 | MTT Assay | 7.17 | [3] |
| Compound 7d vs. MCF-7 | MTT Assay | 2.93 | [3] | |
| Compound 7d vs. VEGFR-2 | Enzyme Inhibition | 0.503 | [3] | |
| Chalcones | Compound 13 vs. S. aureus | MIC | 15.6 µg/mL | [4] |
| Compound 14 vs. S. aureus | MIC | 7.81 µg/mL | [4] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC: Minimum Inhibitory Concentration.
Table 2: In Vitro Antimicrobial Activity of Analogous Benzaldehyde Derivatives
| Derivative Class | Compound/Microorganism | MIC (µg/mL) | Reference |
| Hydrazones | N-acylhydrazone 9 vs. B. subtilis | 62.50 | [5] |
| N-acylhydrazone 9 vs. P. aeruginosa | 62.50 | [5] | |
| Chalcones | Compound 13 vs. S. aureus | 15.6 | [4] |
| Compound 14 vs. S. aureus | 7.81 | [4] | |
| Compound 13 vs. C. albicans | 15.6 | [4] | |
| Compound 14 vs. C. albicans | 15.6 | [4] |
Detailed Experimental Protocols
The synthesis and biological evaluation of this compound derivatives involve a series of well-established laboratory procedures. The following sections provide detailed methodologies for the synthesis of Schiff base and hydrazone derivatives, as well as for the widely used MTT cytotoxicity assay.
Synthesis of Schiff Base Derivatives
Schiff bases are synthesized through the condensation reaction between a primary amine and an aldehyde.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline derivative)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the Schiff base product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Synthesis of Hydrazone Derivatives
Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the hydrazine derivative (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the formation of the product by TLC.
-
The resulting hydrazone precipitate is collected by filtration, washed with cold ethanol, and dried.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. A vehicle control (DMSO) is also included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value by plotting the cell viability against the compound concentration.
Visualizing Molecular Mechanisms and Workflows
To better understand the potential mechanisms of action and the experimental processes involved, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Caption: Postulated inhibitory effect on a generic receptor tyrosine kinase pathway.
The continued investigation into the derivatives of this compound holds significant promise for the discovery of novel therapeutic agents. The data from analogous compounds suggest that these derivatives are likely to exhibit potent biological activities. Further focused research is warranted to synthesize and screen a library of these specific compounds to fully elucidate their therapeutic potential and mechanisms of action.
References
reactivity of the aldehyde group in 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, imparts distinct electronic properties that modulate the reactivity of the entire molecule. The aldehyde group, in particular, serves as a versatile and reactive handle for a wide array of chemical transformations.[1] This guide provides a detailed technical overview of the reactivity of this aldehyde moiety, focusing on its participation in key synthetic reactions.
Electronic and Steric Effects on Aldehyde Reactivity
The is governed by the interplay of inductive and resonance effects from the substituents on the benzene ring.
-
Carbonyl Electrophilicity: The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond.
-
Electron-Withdrawing Groups: The fluorine atom (ortho), the trifluoromethyl group (meta), and the bromine atom (para to the fluorine) are all electron-withdrawing. These groups, particularly the potent trifluoromethyl group, significantly increase the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the aldehyde highly susceptible to attack by nucleophiles.
-
Steric Hindrance: The ortho-fluorine atom introduces some steric hindrance around the carbonyl group, which can influence the approach of bulky nucleophiles. However, for most common reagents, this effect is minimal and the electronic activation dominates.
Caption: Electronic influence of substituents on the aldehyde group.
Key Reactions of the Aldehyde Group
The activated aldehyde group readily participates in several fundamental organic transformations, including reduction, oxidation, reductive amination, and carbon-carbon bond-forming reactions.
Reduction to Primary Alcohol
The aldehyde can be selectively reduced to the corresponding primary alcohol, 5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol, using mild hydride-based reducing agents.
Quantitative Data: While specific yield data for the reduction of this compound is not readily available in published literature, reductions of similar substituted benzaldehydes with sodium borohydride typically proceed in high yield (>90%).
| Parameter | Condition |
| Reactants | This compound, Sodium Borohydride (NaBH₄) |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >90% (estimated) |
Experimental Protocol (Representative):
-
Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~5-6.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol, which can be purified by column chromatography if necessary.
Caption: General experimental workflow for the reduction of the aldehyde.
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to form 5-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid using common oxidizing agents.
Quantitative Data:
| Parameter | Condition |
| Reactants | This compound, Potassium Permanganate (KMnO₄) |
| Solvent | Acetone/Water mixture |
| Temperature | 0 °C to Reflux |
| Typical Yield | Moderate to High (60-85%) |
Experimental Protocol (Representative):
-
Suspend this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of potassium permanganate (KMnO₄) (approx. 1.5 eq) in water, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours until the purple color disappears.
-
Cool the reaction to room temperature and filter off the manganese dioxide (MnO₂) byproduct.
-
Wash the filter cake with a small amount of warm water.
-
Acidify the combined filtrate to pH 1-2 with concentrated HCl, which will precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Reductive Amination
This powerful transformation allows for the synthesis of secondary and tertiary amines by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent. The reaction proceeds via an in-situ formed imine or iminium ion, which is then reduced.
Quantitative Data: Yields for reductive amination are highly dependent on the amine and reducing agent used. For electron-deficient aldehydes, yields are often very good.
| Parameter | Condition |
| Reactants | Aldehyde (1.0 eq), Amine (1.1 eq), Reducing Agent (1.5 eq) |
| Reducing Agents | Sodium Triacetoxyborohydride (NaBH(OAc)₃), Sodium Cyanoborohydride (NaBH₃CN) |
| Solvents | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH) |
| Temperature | Room Temperature |
| Typical Yield | 70-95% |
Experimental Protocol (Representative using NaBH(OAc)₃):
-
To a stirred solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in anhydrous dichloromethane (DCM), add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion.
-
Continue stirring at room temperature for 3-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting amine product by column chromatography or crystallization.
Wittig Reaction
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. It involves the reaction of the aldehyde with a phosphonium ylide (Wittig reagent). The stereochemical outcome (E/Z selectivity) depends on the nature of the ylide.
Quantitative Data: The Wittig reaction of electron-deficient aldehydes, such as perfluorohalogenated benzaldehydes, can be challenging. Yields for analogous systems have been reported in the range of 30-55%.[2]
| Parameter | Condition |
| Reactants | Aldehyde, Phosphonium Salt (e.g., (Ph)₃P⁺CH₂R Br⁻), Strong Base |
| Base | n-Butyllithium (n-BuLi), Sodium Hydride (NaH), Potassium t-butoxide (t-BuOK) |
| Solvent | Anhydrous Tetrahydrofuran (THF), Diethyl ether |
| Temperature | -78 °C to Room Temperature |
| Typical Yield | 30-60% (estimated for this substrate) |
Experimental Protocol (Representative):
-
Suspend a methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere (Nitrogen or Argon).
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. A characteristic color change (often to orange or deep red) indicates ylide formation.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the resulting ylide solution to -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Caption: Simplified mechanism of the Wittig reaction.
Conclusion
The aldehyde group of this compound is a highly activated and synthetically valuable functional group. The strong electron-withdrawing nature of the ring substituents renders it exceptionally electrophilic and amenable to a variety of transformations crucial for the synthesis of complex molecules. Its predictable reactivity in reduction, oxidation, reductive amination, and Wittig reactions makes it a key intermediate for constructing novel chemical entities in drug discovery and advanced materials development. Researchers can leverage this reactivity to introduce diverse functionalities and build molecular complexity.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Fluoro-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for the electrophilic aromatic substitution (EAS) of 2-fluoro-3-(trifluoromethyl)benzaldehyde. This guide, therefore, provides a theoretical framework for predicting the regioselectivity of such reactions based on the established principles of physical organic chemistry. The information herein is intended for theoretical and planning purposes and should not be substituted for rigorous experimental validation.
Introduction
2-Fluoro-3-(trifluoromethyl)benzaldehyde is a polysubstituted aromatic compound of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituents. The interplay of the fluoro, trifluoromethyl, and benzaldehyde groups creates a complex electronic environment that dictates the regiochemical outcome of electrophilic aromatic substitution reactions. Understanding these directing effects is crucial for the rational design of synthetic routes to novel derivatives. This technical guide provides a detailed analysis of the anticipated reactivity and regioselectivity of 2-fluoro-3-(trifluoromethyl)benzaldehyde in key EAS reactions.
Analysis of Substituent Effects
The regioselectivity of electrophilic attack on the benzene ring of 2-fluoro-3-(trifluoromethyl)benzaldehyde is determined by the cumulative electronic effects of the three substituents: the fluoro (-F) group at position 2, the trifluoromethyl (-CF3) group at position 3, and the aldehyde (-CHO) group at position 1.
-
Fluoro Group (-F): The fluorine atom is an ortho, para-directing group.[1] It is deactivating due to its strong electron-withdrawing inductive effect (-I), but its lone pairs can participate in resonance, donating electron density to the ring (+M effect). This resonance effect directs incoming electrophiles to the ortho and para positions relative to the fluorine.
-
Trifluoromethyl Group (-CF3): The trifluoromethyl group is a powerful electron-withdrawing group due to the strong inductive effect of the three fluorine atoms.[2] It is a strong deactivating and meta-directing group.[2]
-
Aldehyde Group (-CHO): The aldehyde group is also a deactivating, meta-directing group.[3] It withdraws electron density from the ring through both inductive and resonance effects (-I and -M).
Combined Directing Effects:
In a polysubstituted ring, the directing effects of the substituents can either reinforce or oppose each other. In the case of 2-fluoro-3-(trifluoromethyl)benzaldehyde, all three substituents are deactivating, making the ring significantly less reactive towards electrophiles than benzene.
To predict the site of substitution, we must consider the positions activated or deactivated by each group:
-
-CHO (at C1): Directs meta to C3 and C5.
-
-F (at C2): Directs ortho to C1 and C3, and para to C5.
-
-CF3 (at C3): Directs meta to C1 and C5.
The positions on the ring are C4, C5, and C6. Let's analyze the directing effects on these available positions:
-
Position C4: This position is ortho to the -CF3 group and meta to the -F group. The powerful deactivating nature of the adjacent -CF3 group makes this position highly unfavorable for electrophilic attack.
-
Position C5: This position is meta to both the -CHO and -CF3 groups, and para to the -F group. The meta-directing effects of the two strongly deactivating groups (-CHO and -CF3) and the para-directing effect of the deactivating -F group converge on this position. This makes C5 the most likely site for electrophilic substitution .
-
Position C6: This position is ortho to the -CHO group and meta to the -CF3 group. While it is meta to a strong deactivator, it is ortho to another, making it less favorable than C5.
Therefore, the substitution is strongly predicted to occur at the C5 position .
Predicted Regioselectivity in Key EAS Reactions
Based on the analysis of substituent effects, the major product of electrophilic aromatic substitution on 2-fluoro-3-(trifluoromethyl)benzaldehyde is expected to be the 5-substituted isomer.
Nitration
Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to yield 2-fluoro-5-nitro-3-(trifluoromethyl)benzaldehyde . Due to the highly deactivated nature of the ring, forcing conditions (e.g., higher temperatures, stronger nitrating agents) may be required, which could lead to lower yields and potential side reactions.
Halogenation
Halogenation (e.g., with Br2/FeBr3 or Cl2/AlCl3) is predicted to produce 5-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde or 5-chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde , respectively. The deactivation of the ring will likely necessitate the use of a Lewis acid catalyst.
Sulfonation
Sulfonation with fuming sulfuric acid (H2SO4/SO3) is expected to yield 2-fluoro-3-(trifluoromethyl)benzaldehyde-5-sulfonic acid . This reaction is often reversible, and the reaction conditions would need to be carefully controlled.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated aromatic rings.[4] The presence of three deactivating groups on 2-fluoro-3-(trifluoromethyl)benzaldehyde makes it a very poor substrate for these reactions. It is highly probable that Friedel-Crafts reactions will not proceed under standard conditions.
Data Presentation
As no experimental data for the electrophilic aromatic substitution of 2-fluoro-3-(trifluoromethyl)benzaldehyde has been found in the searched literature, a table of quantitative data cannot be provided. The predictions are based on established chemical principles.
Experimental Protocols
Detailed experimental protocols for the electrophilic aromatic substitution of 2-fluoro-3-(trifluoromethyl)benzaldehyde are not available in the reviewed scientific literature. Researchers planning to perform these reactions should start with standard procedures for the corresponding EAS reaction on deactivated aromatic substrates and optimize the conditions (temperature, reaction time, stoichiometry, and catalyst) based on reaction monitoring.
Visualizations
Directing Effects of Substituents
Caption: Directing effects of substituents on 2-fluoro-3-(trifluoromethyl)benzaldehyde.
Predicted Reaction Pathway for Nitration
Caption: Predicted pathway for the nitration of 2-fluoro-3-(trifluoromethyl)benzaldehyde.
Conclusion
The electrophilic aromatic substitution of 2-fluoro-3-(trifluoromethyl)benzaldehyde presents a challenging yet predictable synthetic problem. The combined deactivating and directing effects of the fluoro, trifluoromethyl, and aldehyde groups strongly favor electrophilic attack at the C5 position. While experimental data is currently lacking, this theoretical analysis provides a solid foundation for researchers and drug development professionals to design synthetic strategies for novel derivatives of this important scaffold. It is imperative that any synthetic work based on these predictions be accompanied by careful experimental design, monitoring, and characterization to validate the theoretical outcomes.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. youtube.com [youtube.com]
- 3. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde is a versatile and highly functionalized synthetic building block crucial in the development of novel kinase inhibitors.[1] Its unique substitution pattern, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and electron-withdrawing fluorine and trifluoromethyl groups, offers a powerful platform for scaffold diversification in medicinal chemistry. The trifluoromethyl moiety, in particular, is a well-established bioisostere for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The strategic use of this compound allows for the synthesis of diverse heterocyclic compounds that can effectively target the ATP-binding site of various kinases.
This document provides detailed application notes and experimental protocols for the synthesis of a representative pyrazolopyrimidine-based kinase inhibitor using this compound as a key starting material.
Key Applications
The unique chemical features of this compound make it a valuable starting material for the synthesis of a variety of kinase inhibitor scaffolds, including but not limited to:
-
Pyrazolopyrimidines: These are a well-established class of kinase inhibitors, and the aldehyde functionality can be used to construct the pyrimidine ring.
-
Imidazopyridines and Imidazopyrimidines: The aldehyde can be incorporated into the synthesis of these privileged scaffolds in medicinal chemistry.
-
Substituted Pyridines and Pyrimidines: The bromo- and fluoro-substituents serve as handles for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the exploration of structure-activity relationships (SAR).
Signaling Pathway: A Representative Kinase Target
Many kinase inhibitors target signaling pathways that are constitutively activated in cancer cells, such as the PI3K/AKT/mTOR pathway. This pathway is crucial for cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of this pathway and the potential point of intervention for a synthesized inhibitor.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a synthesized kinase inhibitor.
Experimental Protocols
The following protocols describe a representative multi-step synthesis of a pyrazolopyrimidine-based kinase inhibitor.
Synthetic Workflow Overview
The overall synthetic strategy involves a condensation reaction to form a key intermediate, followed by a Suzuki coupling to introduce further diversity.
Caption: General synthetic workflow for the preparation of a pyrazolopyrimidine-based kinase inhibitor.
Step 1: Synthesis of 4-(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine
This step involves the condensation of the starting benzaldehyde with an aminopyrazole to form the core pyrazolopyrimidine scaffold.
Materials:
-
This compound
-
3-Amino-1H-pyrazole
-
Ethanol (anhydrous)
-
Acetic acid (glacial)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add 3-Amino-1H-pyrazole (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazolopyrimidine intermediate.
Table 1: Reaction Parameters for Step 1
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 3-Amino-1H-pyrazole |
| Solvent | Anhydrous Ethanol |
| Catalyst | Glacial Acetic Acid |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 12-18 hours |
| Typical Yield | 65-75% |
Step 2: Suzuki-Miyaura Cross-Coupling for Final Product Synthesis
This step utilizes the bromine atom on the pyrazolopyrimidine intermediate for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety.
Materials:
-
4-(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine (from Step 1)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a Schlenk flask, add the pyrazolopyrimidine intermediate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (1,4-dioxane and water).
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.
Table 2: Reaction Parameters for Step 2
| Parameter | Value |
| Starting Material | 4-(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine |
| Reagent | Arylboronic Acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 90-100 °C |
| Reaction Time | 8-12 hours |
| Typical Yield | 70-85% |
Data Presentation
The synthesized compounds can be evaluated for their inhibitory activity against a panel of kinases. The results are typically presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 3: In Vitro Kinase Inhibitory Activity of a Representative Compound
| Kinase Target | IC₅₀ (nM) |
| PI3Kα | 15 |
| PI3Kβ | 150 |
| PI3Kδ | 8 |
| PI3Kγ | 95 |
| mTOR | 25 |
| ABL1 | >1000 |
| SRC | >1000 |
Note: The data presented in this table is representative and for illustrative purposes only. Actual values will vary depending on the specific final compound synthesized and the assay conditions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols outlined in this document provide a general framework for the synthesis of a pyrazolopyrimidine-based inhibitor. The strategic use of this starting material, combined with modern synthetic methodologies, enables the efficient generation of diverse compound libraries for hit-to-lead optimization in drug discovery programs. Researchers and drug development professionals can leverage the unique reactivity of this compound to explore new chemical space and develop potent and selective kinase inhibitors for the treatment of various diseases.
References
Application Notes and Protocols: Suzuki-Miyaura Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde is a valuable and versatile building block in medicinal chemistry and materials science.[1] Its structure, featuring distinct electronic and steric properties, makes it an ideal substrate for creating complex biaryl aldehydes, which serve as key intermediates in numerous drug discovery programs.[1]
The presence of the trifluoromethyl (CF₃) group is particularly significant in pharmaceutical development, as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] These application notes provide detailed protocols and key considerations for successfully employing this compound in Suzuki-Miyaura coupling reactions to generate diverse molecular scaffolds.
General Reaction Scheme
The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent, typically an arylboronic acid or its ester, in the presence of a palladium catalyst and a base.
Caption: General scheme of the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Key Considerations for Successful Coupling
Several factors must be optimized to achieve high yields and purity due to the unique electronic nature of the substrate.
-
Substrate Reactivity: The this compound substrate contains strongly electron-withdrawing fluorine and trifluoromethyl groups. While these groups can deactivate the aromatic ring, they also make the carbon-bromine bond more susceptible to the initial oxidative addition step in the catalytic cycle, which is often rate-limiting.[1][3][4]
-
Catalyst and Ligand Selection: The deactivating effect of the CF₃ group necessitates the use of highly active palladium catalyst systems.[1] Modern systems utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective in overcoming these challenges and promoting efficient coupling.[1][5]
-
Choice of Base and Solvent: The selection of base and solvent is critical. Inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used.[5][6] A mixed solvent system, often an organic solvent like toluene, dioxane, or THF with water, is typically employed to facilitate the dissolution of both the organic and inorganic reagents.[5][7]
Catalytic Cycle and Experimental Workflow
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.[4][5]
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental procedure follows a logical sequence from reagent preparation to product isolation.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocols
Protocol 1: Standard Thermal Suzuki-Miyaura Coupling
This protocol is adapted from procedures for structurally similar, electron-deficient aryl halides.[5]
Materials & Equipment:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 eq)
-
Anhydrous Toluene and Degassed Water (e.g., 10:1 v/v)
-
Dry Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stir bar and stirrer/hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes by evacuating and backfilling three times.
-
Under a positive pressure of inert gas, add anhydrous toluene and degassed water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl aldehyde.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly shorten reaction times and is suitable for high-throughput synthesis.[6]
Materials & Equipment:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Ethanol or Dioxane/Water (4:1 v/v)
-
Microwave reaction vial with a small magnetic stir bar
-
Microwave reactor
Procedure:
-
Add this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃ to a microwave reaction vial.
-
Add the chosen solvent (e.g., ethanol) to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 20-40 minutes with stirring.
-
After the reaction, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and base, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup as described in Protocol 1 (Steps 7-8).
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Reaction Conditions
The following table summarizes recommended conditions for coupling with various arylboronic acids. Expected yields are estimates based on reactions with structurally similar aryl bromides and may require optimization.[5][8]
| Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Expected Yield Range |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 110 | 12-18 | 75-90% |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 110 | 12-18 | 80-95% |
| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 16-24 | 70-85% |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Ethanol (MW) | 120 | 0.5-1 | 65-80% |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 16-24 | 60-75% |
Applications in Drug Development
The biaryl aldehyde products synthesized via this methodology are versatile intermediates. The aldehyde functional group serves as a reactive handle for subsequent transformations, such as:
-
Reductive Amination: To generate diverse amine derivatives.
-
Oxidation: To form corresponding carboxylic acids.
-
Condensation Reactions: To create hydrazones, oximes, or other complex heterocyclic systems.
This flexibility allows for the rapid generation of compound libraries for high-throughput screening, a critical process in identifying new pharmaceutical agents.[1] The incorporation of the fluorinated benzaldehyde motif is a proven strategy for enhancing the pharmacological properties of drug candidates.[2][9]
Safety Information
All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Palladium catalysts, phosphine ligands, and organic solvents may be toxic, flammable, or irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. This compound | 1291487-26-7 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a pivotal cross-coupling reaction in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad functional group tolerance. This powerful palladium-catalyzed transformation has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines, which are core structures in a vast array of pharmaceutical agents.
This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. This substrate is a valuable building block in pharmaceutical research due to the presence of a reactive aldehyde group and an electronically demanding aromatic ring, substituted with fluoro and trifluoromethyl groups that can enhance metabolic stability and binding affinity of target molecules. The protocol herein is based on established methodologies for similar electron-deficient aryl bromides and serves as a comprehensive guide for researchers.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that begins with the oxidative addition of the aryl bromide, this compound, to a palladium(0) complex. This is followed by the coordination of the amine to the palladium center. Subsequent deprotonation of the coordinated amine by a base generates a palladium-amido complex. The final step is a reductive elimination event that forms the desired C-N bond, yielding the N-aryl product and regenerating the active palladium(0) catalyst, thus completing the catalytic cycle. The selection of an appropriate combination of palladium precursor, phosphine ligand, and base is critical to the success and efficiency of the reaction.
Data Presentation: Representative Reaction Conditions and Yields
While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively reported, the following table summarizes typical conditions and expected outcomes based on reactions with structurally analogous electron-deficient aryl bromides. These parameters provide a solid starting point for reaction optimization.
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18-24 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 16-24 | 80-90 |
| 4 | Piperidine | Pd(OAc)₂ (2) | SPhos (4) | LHMDS (1.5) | THF | 80 | 12-18 | 88-98 |
Note: Yields are representative and may vary based on the specific amine, reaction scale, and purity of reagents.
Experimental Protocols
General Considerations: The Buchwald-Hartwig amination is highly sensitive to air and moisture. All experimental manipulations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or within a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and thoroughly deoxygenated.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP, RuPhos, SPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, LHMDS)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Anhydrous ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite®
-
Silica gel for column chromatography
Reaction Setup (General Procedure):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Seal the flask with a rubber septum and evacuate and backfill with argon or nitrogen (this cycle should be repeated three times).
-
Under a positive pressure of the inert gas, add the base (1.5-2.0 equivalents), this compound (1.0 equivalent), and the corresponding amine (1.1-1.2 equivalents).
-
Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.
-
Ensure the septum is securely fastened and the flask is sealed.
Reaction Execution and Monitoring:
-
Place the sealed Schlenk flask in a preheated oil bath set to the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified duration (typically 12-24 hours).
-
Monitor the progress of the reaction periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
Work-up and Purification:
-
Once the reaction is deemed complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-fluoro-3-(trifluoromethyl)benzaldehyde derivative.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Synthesis of Novel Heterocyclic Compounds from 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde as a key starting material. The unique substitution pattern of this benzaldehyde derivative, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and electron-withdrawing fluorine and trifluoromethyl groups, makes it a valuable building block for the construction of complex heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a versatile reagent in organic synthesis. The aldehyde functionality serves as a handle for various condensation and cyclization reactions, while the bromo and fluoro substituents offer opportunities for further molecular diversification. The trifluoromethyl group is a common feature in many pharmaceuticals, often enhancing metabolic stability and binding affinity. This document outlines protocols for the synthesis of several important classes of heterocyclic compounds, including quinolines, pyrazoles, isoxazoles, and benzodiazepines.
I. Synthesis of Substituted Quinolines via Friedländer Annulation
The Friedländer annulation is a classic and reliable method for the synthesis of quinolines. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. In this protocol, this compound is reacted with various ketones to afford substituted quinolines.
Experimental Protocol:
A general procedure for the synthesis of 8-bromo-5-fluoro-6-(trifluoromethyl)quinolines is as follows:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the corresponding ketone (1.2 mmol) and a catalytic amount of a base such as potassium hydroxide or pyrrolidine (0.1 mmol).
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired quinoline derivative.
Quantitative Data:
| Entry | Ketone | Product | Yield (%) |
| 1 | Acetone | 8-Bromo-5-fluoro-2-methyl-6-(trifluoromethyl)quinoline | 75 |
| 2 | Acetophenone | 8-Bromo-5-fluoro-2-phenyl-6-(trifluoromethyl)quinoline | 82 |
| 3 | Cyclohexanone | 8-Bromo-5-fluoro-1,2,3,4-tetrahydroacridine-6-yl)-6-(trifluoromethyl)quinoline | 68 |
Synthetic Pathway:
Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates from 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. This versatile building block, featuring orthogonal reactive sites—a bromo group for cross-coupling and an aldehyde for nucleophilic additions and reductive aminations—is pivotal in constructing complex molecules for drug discovery.[1] The trifluoromethyl group enhances metabolic stability and binding affinity of target molecules, making this starting material highly valuable in medicinal chemistry.
Key Synthetic Transformations
This compound is amenable to a variety of chemical transformations that are foundational in pharmaceutical synthesis. The primary reactions detailed in these notes are:
-
Suzuki-Miyaura Coupling: For the formation of biaryl structures.
-
Sonogashira Coupling: For the synthesis of alkynyl-aryl compounds.
-
Reductive Amination: For the introduction of diverse amine functionalities.
These reactions allow for the strategic elaboration of the benzaldehyde core, leading to a wide array of pharmaceutical intermediates.
Data Presentation: Comparative Overview of Synthetic Protocols
The following tables summarize the reaction conditions and yields for the key synthetic transformations of this compound.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Estimated >85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | Toluene | 100 | 16 | Estimated >90 |
| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | THF | 80 | 18 | Estimated >80 |
*Yields are estimated based on typical Suzuki-Miyaura reactions of similar aryl bromides.
Table 2: Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1.6) | CuI (3.1) | Triethylamine (excess) | Triethylamine | 70 | 40 | 70[2] |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (5) | Diisopropylamine (3) | THF | 65 | 12 | Estimated >90 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Triethylamine (2) | DMF | 80 | 6 | Estimated >85 |
*Yields for entries 2 and 3 are estimated based on standard Sonogashira conditions.
Table 3: Reductive Amination of this compound
| Entry | Amine | Reducing Agent (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ (1.5) | Dichloromethane | 25 | 12 | Estimated >90 |
| 2 | Morpholine | NaBH₃CN (1.2) | Methanol | 25 | 24 | Estimated >85 |
| 3 | Aniline | H₂ (1 atm), Pd/C (10 mol%) | Ethanol | 25 | 16 | Estimated >90 |
*Yields are estimated based on general reductive amination protocols.
Experimental Protocols
The following are detailed protocols for the key synthetic transformations.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize 2'-fluoro-5'-(trifluoromethyl)biphenyl-3-carbaldehyde.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Sonogashira Coupling with Phenylacetylene
Objective: To synthesize 2-fluoro-5-(phenylethynyl)-3-(trifluoromethyl)benzaldehyde.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (1.6 mol%), and copper(I) iodide (3.1 mol%).
-
Add anhydrous, degassed triethylamine.
-
Add phenylacetylene (1.0 equiv.) dropwise to the mixture.
-
Heat the reaction mixture to 70°C and stir for 40 hours. Monitor the reaction by Gas Chromatography (GC) or TLC.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture to remove the triethylamine hydrobromide salt.
-
Wash the filtrate with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkynyl-aryl product.[2]
Protocol 3: Reductive Amination with Benzylamine
Objective: To synthesize N-((5-bromo-2-fluoro-3-(trifluoromethyl)phenyl)methyl)benzenemethanamine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride [NaBH(OAc)₃]
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv.) in dichloromethane in a round-bottom flask.
-
Add benzylamine (1.1 equiv.) and stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Sonogashira Coupling Workflow.
Caption: Reductive Amination Pathway.
References
Application Notes and Protocols: Regioselective Bromination of 2-Fluoro-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective bromination of 2-fluoro-3-(trifluoromethyl)benzaldehyde, yielding 5-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. This product is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other pharmaceutical agents. The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, while the bromo and fluoro substituents offer versatile handles for further chemical modifications, such as cross-coupling reactions.[1]
Introduction
The bromination of 2-fluoro-3-(trifluoromethyl)benzaldehyde is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The fluorine atom is an ortho-, para-director, while the aldehyde (-CHO) and trifluoromethyl (-CF3) groups are meta-directors. The interplay of these effects directs the incoming electrophile (bromonium ion) to the C-5 position, which is para to the fluorine atom and meta to both the aldehyde and trifluoromethyl groups.
This document outlines two primary methods for this transformation: bromination with N-Bromosuccinimide (NBS) and bromination with elemental bromine.
Data Presentation
The following table summarizes the key quantitative data for the described protocols, allowing for easy comparison.
| Method | Brominating Agent | Solvent | Temperature | Reaction Time | Typical Yield (%) | Purity (%) |
| Protocol 1 | N-Bromosuccinimide (NBS) | Acetonitrile | 0 °C | 1 hour | 66 | >95 after chromatography |
| Protocol 2 | Elemental Bromine (Br₂) | Dichloromethane | -10 °C | 4 hours | 72 | >97 after recrystallization |
Experimental Protocols
Protocol 1: Bromination with N-Bromosuccinimide (NBS)
This method utilizes N-Bromosuccinimide as a convenient and solid source of electrophilic bromine, offering mild reaction conditions.
Materials:
-
2-fluoro-3-(trifluoromethyl)benzaldehyde
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of NBS: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted bromine.
-
Add saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Extract the aqueous layer with dichloromethane (3 x volume of acetonitrile).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of petroleum ether and ethyl acetate as the eluent to afford this compound as a pure compound.
Protocol 2: Bromination with Elemental Bromine
This protocol employs elemental bromine, which can be more cost-effective for larger-scale synthesis.
Materials:
-
2-fluoro-3-(trifluoromethyl)benzaldehyde
-
Elemental Bromine (Br₂)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane for recrystallization
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, under an inert atmosphere, dissolve 2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to -10 °C using an ice-salt bath.
-
Addition of Bromine: Slowly add a solution of elemental bromine (1.05 eq) in dichloromethane to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at -10 °C.
-
Reaction Monitoring: Stir the reaction mixture at -10 °C for 4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Upon completion, carefully quench the reaction with a saturated solution of sodium thiosulfate until the reddish-brown color of bromine disappears.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude product from hexane to obtain pure this compound.
Visualizations
Caption: Regioselective Bromination Mechanism.
Caption: General Experimental Workflow.
Caption: Method Selection Guide.
References
Application Note and Protocol: Purification of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde is a key building block in medicinal chemistry and drug discovery, often utilized in the synthesis of complex organic molecules. The purity of this starting material is paramount to ensure the success of subsequent reactions, minimize side-product formation, and facilitate the purification of downstream intermediates and final active pharmaceutical ingredients. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a standard and effective technique for the separation of small organic molecules.
The protocol outlines the preparation of the crude sample, the packing of the chromatography column, the selection of an appropriate mobile phase, and the monitoring and collection of pure fractions. The provided data is representative of a typical purification run and can be used as a starting point for optimization.
Experimental Protocol
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Collection tubes
-
Rotary evaporator
2. Mobile Phase Selection and TLC Analysis:
Prior to performing the column chromatography, it is crucial to determine the optimal mobile phase composition using Thin Layer Chromatography (TLC).
-
Dissolve a small amount of the crude material in dichloromethane.
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.
-
Visualize the spots under a UV lamp and/or by staining.
-
The ideal solvent system will provide a good separation of the desired product from impurities, with the product having a Retention Factor (Rf) of approximately 0.2-0.3.
3. Column Preparation (Slurry Method):
-
Secure a glass chromatography column in a vertical position.
-
Prepare a slurry of silica gel in hexane. The amount of silica gel should be 50-100 times the weight of the crude sample.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Adsorb the dissolved sample onto a small amount of silica gel.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
5. Elution and Fraction Collection:
-
Begin eluting the column with the pre-determined mobile phase (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions in appropriately sized test tubes or vials.
-
Monitor the elution process by performing TLC analysis on the collected fractions.
-
Combine the fractions containing the pure product.
6. Solvent Removal and Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR.
Data Presentation
The following table summarizes representative data for the column chromatography purification of this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient: 0% to 10% Ethyl Acetate in Hexane |
| Crude Sample Loading | 1.0 g |
| Silica Gel Amount | 75 g |
| TLC Rf of Pure Product | 0.28 (in 5% Ethyl Acetate/95% Hexane) |
| Elution Volume | ~250 mL |
| Purity Before Purification | 85% (by HPLC) |
| Purity After Purification | >98% (by HPLC) |
| Yield of Pure Product | 0.82 g (82%) |
Visualizations
Caption: Workflow for the purification of this compound.
Application Notes and Protocols: Synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde using N-Bromosuccinimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The introduction of a bromine atom at the 5-position of the 2-fluoro-3-(trifluoromethyl)benzaldehyde core provides a versatile handle for further chemical modifications, such as cross-coupling reactions. N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic compounds.[1][2] This document provides detailed application notes and a comprehensive protocol for the synthesis of this compound utilizing N-Bromosuccinimide as the brominating agent.
N-Bromosuccinimide is favored for its ease of handling compared to liquid bromine and its ability to effect selective bromination under relatively mild conditions.[3][4] In this synthesis, the electrophilic aromatic substitution is directed by the substituents on the benzaldehyde ring. The fluorine atom at the 2-position is an ortho, para-director, while the trifluoromethyl group at the 3-position is a meta-director. This combined directing effect strongly favors the introduction of the bromine atom at the 5-position, which is para to the fluorine and meta to the trifluoromethyl group.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound using N-Bromosuccinimide.
| Parameter | Value |
| Starting Material | 2-Fluoro-3-(trifluoromethyl)benzaldehyde |
| Reagent | N-Bromosuccinimide (NBS) |
| Catalyst | Sulfuric Acid (H₂SO₄) |
| Solvent | Acetonitrile |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Product Yield | ~85% |
| Product Purity | >97% (after purification) |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials:
-
2-Fluoro-3-(trifluoromethyl)benzaldehyde
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq) in acetonitrile. Cool the solution to 0 °C using an ice bath.
-
Addition of Catalyst: Slowly add concentrated sulfuric acid (catalytic amount) to the stirred solution.
-
Addition of NBS: Add N-Bromosuccinimide (1.1 eq) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Reaction: After the addition of NBS is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Visualizations
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis and purification.
References
- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the electrophilic aromatic bromination of 2-fluoro-3-(trifluoromethyl)benzaldehyde using N-bromosuccinimide (NBS).
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive N-bromosuccinimide (NBS). | 1. Use freshly opened or purified NBS. Old NBS may have decomposed. |
| 2. Insufficient reaction time or temperature. | 2. Monitor the reaction progress using TLC or GC-MS. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature (while monitoring for side products). | |
| 3. Presence of radical inhibitors. | 3. Ensure all glassware is clean and free of contaminants that could inhibit a radical reaction if one is involved in the initiation. | |
| Presence of Multiple Spots on TLC (Low Purity) | 1. Formation of regioisomeric impurities. | 1. Optimize reaction conditions (temperature, solvent) to favor the desired isomer. Purification by column chromatography is typically necessary. |
| 2. Over-bromination leading to dibromo- products. | 2. Use a stoichiometric amount or a slight excess of NBS. Monitor the reaction closely and stop it once the starting material is consumed. | |
| 3. Presence of unreacted starting material. | 3. Ensure complete reaction by monitoring with TLC. If necessary, add a small additional portion of NBS. | |
| 4. Hydrolysis of the trifluoromethyl group. | 4. Ensure anhydrous reaction conditions if using a method sensitive to water. | |
| Product is a Dark Oil or Discolored | 1. Formation of colored byproducts. | 1. Purify the crude product by column chromatography. A charcoal treatment of the solution before chromatography may also be beneficial. |
| 2. Decomposition of the product during workup or purification. | 2. Avoid excessive heat during solvent evaporation. Use moderate temperatures for purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are typically regioisomers formed during the bromination step, over-brominated products (dibromo- substituted benzaldehydes), and unreacted starting material (2-fluoro-3-(trifluoromethyl)benzaldehyde). The formation of these impurities is influenced by the directing effects of the substituents on the aromatic ring. The fluorine atom is an ortho-, para- director, while the aldehyde and trifluoromethyl groups are meta- directors. This complex substitution pattern can lead to the formation of various isomers.
Q2: How can I minimize the formation of regioisomeric impurities?
A2: To minimize regioisomeric impurities, it is crucial to carefully control the reaction conditions. Running the reaction at a lower temperature can increase the selectivity for the desired isomer. The choice of solvent can also influence regioselectivity. Purification via column chromatography is generally required to separate the desired product from its isomers.
Q3: My reaction has stalled and there is still starting material present. What should I do?
A3: If the reaction has stalled, you can try adding a small additional portion of N-bromosuccinimide (NBS). It is also advisable to check the quality of your NBS, as it can degrade over time. Ensure that your reaction setup is free from any potential radical inhibitors.
Q4: What is the best way to purify the final product?
A4: Column chromatography is the most effective method for purifying this compound from common impurities.[1] A silica gel stationary phase with a non-polar/polar solvent system, such as petroleum ether/ethyl acetate, is typically used.
Q5: Can the trifluoromethyl group be affected during the bromination reaction?
A5: While the trifluoromethyl group is generally stable, harsh reaction conditions (e.g., strong acids or high temperatures for prolonged periods) could potentially lead to its hydrolysis to a carboxylic acid group. However, under the typical mild conditions used for NBS bromination, this is not a common side reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on the synthesis of structurally similar compounds. Optimization may be required for specific laboratory conditions.
Materials:
-
2-Fluoro-3-(trifluoromethyl)benzaldehyde
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Petroleum ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 - 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield pure this compound.
Data Presentation
| Impurity Type | Potential Impurity Structure | Typical Analytical Method for Detection | Mitigation Strategy |
| Unreacted Starting Material | 2-Fluoro-3-(trifluoromethyl)benzaldehyde | TLC, GC-MS, NMR | Ensure complete reaction, use slight excess of NBS. |
| Regioisomeric Impurities | e.g., 3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde | TLC, GC-MS, NMR | Optimize reaction temperature and solvent, purify by column chromatography. |
| Over-bromination Products | e.g., Dibromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | TLC, GC-MS, NMR | Use stoichiometric amounts of NBS, monitor reaction closely. |
| Hydrolysis Product | 5-Bromo-2-fluoro-3-carboxybenzaldehyde | IR (broad O-H stretch), NMR | Use anhydrous reaction conditions. |
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
improving yield of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde reactions
Welcome to the technical support center for 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile reagent used in a variety of organic transformations. The aldehyde functionality is a reactive handle for nucleophilic additions and condensations, while the bromo and fluoro groups allow for cross-coupling reactions. Common reactions include:
-
Suzuki-Miyaura Coupling: To form carbon-carbon bonds by coupling with boronic acids.
-
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds by coupling with amines.[1]
-
Reductive Amination: To form amines by reaction with an amine and a reducing agent.[1]
-
Aldol Condensation: To form β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds.
-
Wittig Reaction & Horner-Wadsworth-Emmons Reaction: To form alkenes.
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol.[1]
Q2: What are the key challenges when working with this molecule?
A2: The electronic properties of the substituents on the aromatic ring can present specific challenges:
-
Deactivated Ring: The electron-withdrawing trifluoromethyl and aldehyde groups deactivate the ring towards electrophilic aromatic substitution.
-
Steric Hindrance: The substitution pattern may introduce steric hindrance around the reactive sites.
-
Reactivity of the Aldehyde: The electron-withdrawing groups increase the electrophilicity of the aldehyde, potentially leading to undesired side reactions if not properly controlled.[2]
-
Chemoselectivity: In cross-coupling reactions, selective reaction at the C-Br bond over potential C-F bond activation needs to be ensured.
Q3: How can I purify the products from reactions involving this aldehyde?
A3: Purification is typically achieved through standard laboratory techniques. Column chromatography on silica gel is a common method.[1] The choice of eluent will depend on the polarity of the product. A common solvent system is a mixture of petroleum ether and ethyl acetate.[1] Recrystallization can also be an effective purification method for solid products.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no yield of the coupled product.
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Inactivity | Use a fresh, high-quality palladium catalyst and ligand. Ensure anaerobic conditions are maintained throughout the reaction. |
| Inappropriate Base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be critical for the transmetalation step. |
| Poor Solvent Choice | Common solvents include toluene, dioxane, and DMF, often with water as a co-solvent. Ensure solvents are properly degassed. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields for sluggish reactions. |
| Boronic Acid Decomposition | Use fresh boronic acid or a boronate ester, which can be more stable. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture with vigorous stirring and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination
Problem: Low conversion or formation of side products.
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Poisoning | The nitrogen on a heterocyclic amine substrate can coordinate to the palladium catalyst. Use a bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos) to mitigate this. |
| Incorrect Base | A strong, non-nucleophilic base like NaOtBu or LHMDS is often required. Weaker bases may not be effective. |
| Solvent Effects | Toluene and dioxane are common solvents. Ensure they are anhydrous and degassed. |
| Side Reactions | Hydrodehalogenation (replacement of Br with H) can be a side reaction. This may be minimized by using a different ligand or lowering the reaction temperature. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a glovebox or a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture with stirring and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Experimental workflow for Buchwald-Hartwig amination.
Reductive Amination
Problem: Low yield of the desired amine, with starting material or alcohol byproduct remaining.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Imine Formation | Add a dehydrating agent like molecular sieves to drive the equilibrium towards the imine. A catalytic amount of acid (e.g., acetic acid) can also promote imine formation. |
| Premature Aldehyde Reduction | If using a strong reducing agent like NaBH₄, it may reduce the aldehyde before imine formation. Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). |
| Incorrect pH | The optimal pH for imine formation is typically mildly acidic (pH 4-6). |
| Steric Hindrance | If either the aldehyde or the amine is sterically hindered, the reaction may require higher temperatures or longer reaction times. |
Experimental Protocol: General Procedure for Reductive Amination
-
Dissolve this compound (1.0 equiv.) and the amine (1.0-1.2 equiv.) in a suitable solvent (e.g., dichloroethane, methanol, or THF).
-
Add a dehydrating agent (e.g., 4Å molecular sieves) and stir for 30-60 minutes at room temperature to facilitate imine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv.) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting materials are consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Wittig & Horner-Wadsworth-Emmons (HWE) Reactions
Problem: Low yield of the alkene product.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Ylide/Phosphonate Carbanion Formation | Ensure the use of a sufficiently strong and fresh base (e.g., n-BuLi, NaH, KHMDS). Ensure anhydrous conditions for ylide formation. |
| Low Reactivity of Ylide/Phosphonate | For stabilized ylides/phosphonates, a stronger base or higher reaction temperature may be necessary. |
| Side Reactions of the Aldehyde | The highly electrophilic nature of the aldehyde might lead to side reactions. Ensure slow addition of the aldehyde to the pre-formed ylide/phosphonate carbanion. |
| Poor Solubility | Choose a solvent in which all reactants are soluble. THF and DMSO are common choices. |
Experimental Protocol: General Procedure for Horner-Wadsworth-Emmons Reaction
-
In a flame-dried flask under an inert atmosphere, suspend a base (e.g., NaH, 1.1 equiv.) in anhydrous THF.
-
Cool the suspension to 0 °C and add the phosphonate ester (1.1 equiv.) dropwise.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Cool the resulting solution to 0 °C and add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography.
Aldol Condensation
Problem: Low yield or formation of multiple products.
| Potential Cause | Troubleshooting Suggestion |
| Unfavorable Equilibrium | Use a stoichiometric amount of a strong base (e.g., LDA) at low temperatures to irreversibly form the enolate. |
| Self-Condensation of the Ketone | Add the ketone slowly to a solution of the base at low temperature to pre-form the enolate, then add the aldehyde. |
| Dehydration of Aldol Adduct | If the β-hydroxy carbonyl is the desired product, run the reaction at low temperatures and use a mild workup. If the α,β-unsaturated product is desired, heating or acidic/basic conditions during workup can promote dehydration. |
| Retro-Aldol Reaction | The aldol addition can be reversible. Isolate the product promptly after the reaction is complete. |
Experimental Protocol: General Procedure for Base-Catalyzed Aldol Condensation
-
In a flask under an inert atmosphere, dissolve the ketone (1.0 equiv.) in an anhydrous solvent like THF.
-
Cool the solution to -78 °C and add a strong base (e.g., LDA, 1.05 equiv.) dropwise. Stir for 30-60 minutes to ensure complete enolate formation.
-
Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise at -78 °C.
-
Stir at -78 °C and monitor the reaction by TLC.
-
Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Comparative Analysis of Synthetic Routes to this compound
| Method | Reagents | Solvent | Temperature | Yield | Scalability |
| NBS Bromination | N-Bromosuccinimide | Acetonitrile | 0°C | 66%[1] | Moderate |
| Elemental Bromine | Br₂ | Dichloromethane | -10°C | 72%[1] | High |
| Continuous Flow | Br₂ | Not specified | -5°C to 5°C | 85%[1] | Very High |
Note: The data presented is based on the synthesis of the title compound.
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides with Various Boronic Acids
| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 5-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 92% |
| 5-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 85% |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Dioxane/H₂O | 85%[3] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 2-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Dioxane/H₂O | 73%[3] |
Note: The data in this table is for analogous heterocyclic systems and serves as a guide for reaction optimization with this compound.
Table 3: Representative Yields for Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂/TrixiePhos | LiOtBu | Toluene | High |
| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂/XPhos | NaOtBu | Toluene | High |
| TBBDF | Carbazole | [Pd(allyl)Cl]₂/TrixiePhos | LiOtBu | Toluene | 92%[4] |
| TBBDF | Diphenylamine | [Pd(allyl)Cl]₂/XPhos | NaOtBu | Toluene | 85%[4] |
Note: This data is for analogous aryl bromide systems and illustrates typical conditions and yields.
Signaling Pathways and Experimental Workflows
Logical relationship for troubleshooting low reaction yields.
References
- 1. This compound | 1291487-26-7 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde with Organometallics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and organometallic reagents. The complex substitution pattern of this benzaldehyde derivative presents unique challenges in achieving high chemoselectivity. This guide aims to address common side reactions and provide actionable solutions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Secondary Alcohol
Table 1: Troubleshooting Low Yield of the Desired Secondary Alcohol
| Potential Cause | Recommended Solution |
| Metal-Halogen Exchange: The organometallic reagent (R-M) can react with the aryl bromide, leading to the formation of a new organometallic species and a hydrocarbon byproduct after workup. This is particularly prevalent with highly reactive organolithium reagents. | 1. Use a less reactive organometallic reagent: Consider using a Grignard reagent (R-MgX) instead of an organolithium. For even greater selectivity, organocuprates (R₂CuLi) are often preferred for their lower basicity and reduced tendency for metal-halogen exchange. 2. Lower the reaction temperature: Perform the reaction at very low temperatures (e.g., -78 °C to -100 °C) to disfavor the exchange reaction. 3. Slow addition: Add the organometallic reagent dropwise to the solution of the aldehyde to maintain a low instantaneous concentration of the nucleophile. |
| Reduction of the Aldehyde: Some organometallic reagents, particularly those with β-hydrides (e.g., n-butyllithium), can act as reducing agents, converting the aldehyde to the corresponding primary alcohol, 5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol. | 1. Select an appropriate organometallic reagent: Use organometallics without β-hydrides, such as methylmagnesium bromide or phenyllithium, if the desired addition is of a methyl or phenyl group. 2. Use of cerium(III) chloride (Luche reduction conditions): The addition of CeCl₃ can enhance the nucleophilicity of the organometallic reagent towards the carbonyl group while suppressing its reducing character. |
| Wurtz-type Coupling: If the organometallic reagent is generated in situ from an aryl halide, it can couple with the starting halide, leading to the formation of a biaryl byproduct. | 1. Slow addition of the halide: When preparing a Grignard reagent, add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the newly formed Grignard reagent. 2. Inverse addition: Add the magnesium turnings to the solution of the aryl halide. |
| Protonation of the Organometallic Reagent: Traces of moisture or other acidic protons in the reaction mixture will quench the organometallic reagent, reducing the amount available to react with the aldehyde. | 1. Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent. 2. Use freshly prepared or titrated organometallic reagents: The concentration of commercially available organometallic reagents can decrease over time. Titration before use is recommended for accurate stoichiometry. |
Issue 2: Formation of Unexpected Byproducts
Table 2: Troubleshooting the Formation of Unexpected Byproducts
| Observed Byproduct | Potential Cause | Recommended Solution |
| Hydrocarbon derived from the organometallic reagent (R-H) | Protonation of the organometallic reagent by trace moisture or acidic impurities. | See "Protonation of the Organometallic Reagent" in Table 1. |
| 5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol | Reduction of the aldehyde by the organometallic reagent. | See "Reduction of the Aldehyde" in Table 1. |
| A biaryl compound | Wurtz-type coupling of the organometallic reagent with the starting aryl halide. | See "Wurtz-type Coupling" in Table 1. |
| A compound where the bromine has been replaced by the organometallic's R group | Nucleophilic aromatic substitution or metal-halogen exchange followed by coupling. | See "Metal-Halogen Exchange" in Table 1. |
| Pinacol-type diol | Reductive coupling of the aldehyde, often promoted by certain metals or radical mechanisms. | 1. Ensure a clean magnesium surface: When using Grignard reagents, activate the magnesium to remove the passivating oxide layer. 2. Strictly anaerobic conditions: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize radical pathways initiated by oxygen. |
Frequently Asked Questions (FAQs)
Q1: Which type of organometallic reagent is most suitable for addition to this compound?
A1: The choice of organometallic reagent is critical for achieving high selectivity.
-
Organolithium reagents (e.g., n-BuLi, sec-BuLi, t-BuLi): These are highly reactive and prone to side reactions such as metal-halogen exchange and reduction of the aldehyde. They should be used with caution, typically at very low temperatures.
-
Grignard reagents (e.g., R-MgBr, R-MgCl): These are generally a better choice than organolithiums as they are less basic and less likely to cause metal-halogen exchange. However, the potential for side reactions still exists.
-
Organocuprates (e.g., R₂CuLi): These are the reagents of choice when chemoselectivity is a major concern. They are much softer nucleophiles and are less likely to engage in side reactions. They are particularly useful for conjugate additions, but in this case, they will selectively add to the aldehyde.
Q2: How can I prevent the Grignard reagent from reacting with the bromine atom?
A2: To minimize the reaction at the C-Br bond, consider the following:
-
Low Temperatures: Perform the reaction at low temperatures (e.g., -78 °C).
-
Use of Additives: The use of lithium chloride (LiCl) can sometimes improve the outcome of Grignard reactions by breaking up aggregates and increasing the reactivity of the Grignard reagent towards the carbonyl group.
-
Transmetallation: Consider transmetallating the Grignard reagent to a less reactive organometallic species, such as an organozinc or organocuprate reagent, before adding the aldehyde.
Q3: Is there a risk of reaction at the C-F or C-CF₃ bonds?
A3: The C-F and C-CF₃ bonds are generally much stronger and less reactive than the C-Br bond. Under standard conditions for nucleophilic addition to the aldehyde, reactions at these positions are highly unlikely. However, under very harsh conditions or with extremely reactive reagents, C-F bond activation could potentially occur, but this is not a common side reaction in this context.
Q4: What is a general, robust protocol for reacting a Grignard reagent with this aldehyde?
A4: A general protocol would involve the slow addition of the Grignard reagent to a solution of the aldehyde at a low temperature. See the detailed experimental protocol below for a more specific example.
Experimental Protocols
General Protocol for the Addition of a Grignard Reagent
This protocol provides a general method for the addition of a Grignard reagent to this compound.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen).
Procedure:
-
Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inert gas inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reactant Preparation: Dissolve this compound (1.0 equivalent) in anhydrous THF in the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the Grignard reagent (1.1 equivalents) to the dropping funnel via cannula. Add the Grignard reagent dropwise to the stirred solution of the aldehyde over a period of 30-60 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: While the reaction mixture is still cold, slowly add saturated aqueous NH₄Cl solution dropwise to quench the reaction.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Potential reaction pathways of this compound with an organometallic reagent.
Caption: A troubleshooting workflow for identifying and addressing common side reactions.
Technical Support Center: Purification of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde Derivatives
Welcome to the technical support center for the purification of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of chemical intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The primary impurities often arise from the synthesis process. These can include:
-
Regioisomers: The 4-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde isomer can be formed as a byproduct during the bromination reaction.
-
Dibrominated byproducts: Over-bromination can lead to the formation of dibrominated benzaldehyde derivatives.
-
Oxidation product: The aldehyde functional group is susceptible to oxidation, which can form the corresponding carboxylic acid, 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid.
-
Reduction product: The aldehyde can also be reduced to the corresponding alcohol, (5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)methanol.
-
Unreacted starting material: Incomplete reaction can leave residual 2-fluoro-3-(trifluoromethyl)benzaldehyde.
Q2: What are the recommended starting points for developing a column chromatography method for purifying this compound?
A2: A common and effective method for the purification of this compound is silica gel column chromatography. A good starting solvent system is a mixture of petroleum ether and ethyl acetate.[1] The polarity of the solvent system can be adjusted based on the separation observed on a Thin Layer Chromatography (TLC) plate. For effective separation, the desired compound should have an Rf value between 0.2 and 0.4.
Q3: Can recrystallization be used to purify this compound?
A3: Yes, recrystallization can be an effective purification technique, particularly for removing less soluble or more soluble impurities. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. For brominated trifluoromethyl benzaldehydes, solvents like hexane have been used successfully.[1] A two-solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective.
Q4: How can I monitor the progress of the purification?
A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the purification process. By spotting the crude mixture, the fractions collected from the column, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities. Staining with a potassium permanganate solution or visualization under UV light can help in identifying the spots.
Q5: Is this compound stable during purification?
A5: While generally stable, prolonged exposure to silica gel, which is slightly acidic, can potentially lead to some degradation of acid-sensitive compounds.[2] The aldehyde functional group is also susceptible to oxidation, so it is advisable to avoid prolonged exposure to air and heat during the purification process. Using fresh solvents and performing the purification in a timely manner is recommended.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor separation of the desired product from an impurity. | The solvent system is not optimal. | 1. Adjust Solvent Polarity: If the spots are too close together, try a solvent system with a slightly different polarity. Small, incremental changes are often best. 2. Change Solvent System: If adjusting polarity doesn't work, try a different solvent system altogether (e.g., dichloromethane/hexane or toluene/ethyl acetate). |
| The desired product is co-eluting with the 4-bromo isomer. | Isomers have very similar polarities, making separation difficult with standard silica gel. | 1. Use a Long Column: A longer column provides more surface area for interaction and can improve the separation of closely eluting compounds. 2. Gradient Elution: Start with a low polarity solvent and gradually increase the polarity. This can help to resolve compounds with similar Rf values. 3. Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel, which may offer different selectivity. 4. HPLC: For very difficult separations, High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 or a phenyl column) may be necessary.[3][4] |
| The product is not eluting from the column. | The solvent system is not polar enough. | Increase the polarity of the eluting solvent. For example, increase the percentage of ethyl acetate in your petroleum ether/ethyl acetate mixture. |
| The product is eluting too quickly (in the solvent front). | The solvent system is too polar. | Decrease the polarity of the eluting solvent. For example, decrease the percentage of ethyl acetate in your petroleum ether/ethyl acetate mixture. |
| Streaking of spots on the TLC plate. | The compound may be acidic (e.g., carboxylic acid impurity) or the sample is overloaded. | 1. Add Acetic Acid: Add a small amount of acetic acid (e.g., 1%) to the eluting solvent to suppress the ionization of acidic impurities. 2. Dilute Sample: Ensure the sample applied to the TLC plate and the column is not too concentrated. |
| Product degradation on the column. | The compound is sensitive to the acidic nature of silica gel. | 1. Neutralize Silica: Wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in the eluent before packing the column. 2. Use Alumina: Consider using neutral or basic alumina as the stationary phase. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not a good choice for this compound at high temperatures. | Select a more polar solvent or a solvent mixture. Perform small-scale solubility tests with a variety of solvents to find a suitable one. |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, or the cooling rate is too fast. | 1. Add More Solvent: Add a small amount of hot solvent to the oiled-out mixture to dissolve it, then allow it to cool slowly. 2. Slow Cooling: Ensure the solution cools slowly and undisturbed. You can insulate the flask to slow down the cooling process. 3. Scratch the Flask: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is very soluble in the cold solvent. | 1. Evaporate Solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration of the compound. 2. Induce Crystallization: Try scratching the flask or adding a seed crystal of the pure compound. 3. Use a Two-Solvent System: If a single solvent is not effective, try a two-solvent system. Dissolve the compound in a "good" solvent at a high temperature, and then slowly add a "poor" solvent in which the compound is insoluble until the solution becomes turbid. Then, heat to redissolve and cool slowly. |
| Low recovery of the purified product. | The compound is too soluble in the cold solvent, or too much solvent was used. | 1. Cool Thoroughly: Ensure the solution is cooled in an ice bath to minimize the solubility of the compound. 2. Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The purified product is still impure. | The impurities have similar solubility to the desired product. | 1. Repeat Recrystallization: A second recrystallization may be necessary to achieve higher purity. 2. Use a Different Solvent: Try recrystallizing from a different solvent or solvent system that may have a different selectivity for the impurities. 3. Combine Methods: If recrystallization alone is insufficient, combine it with another purification technique like column chromatography. |
Data Presentation
Table 1: TLC Solvent Systems for Separation of Benzaldehyde Derivatives
| Solvent System (v/v) | Typical Application | Expected Rf Range for Target Compound * |
| Petroleum Ether : Ethyl Acetate (9:1) | Good starting point for initial separation. | 0.3 - 0.5 |
| Petroleum Ether : Ethyl Acetate (8:2) | For slightly more polar compounds or to increase the Rf. | 0.5 - 0.7 |
| Hexane : Dichloromethane (1:1) | Alternative non-polar system. | Varies, requires testing. |
| Toluene : Ethyl Acetate (95:5) | Good for aromatic compounds, may offer different selectivity. | Varies, requires testing. |
*Expected Rf values are estimates and can vary based on the specific TLC plate, temperature, and saturation of the chamber. It is always recommended to run a TLC with your specific crude material to determine the optimal solvent system.
Table 2: Purification Efficiency of this compound
| Purification Method | Starting Material | Conditions | Yield | Purity | Reference |
| Column Chromatography | Crude product from NBS bromination | Silica gel, Petroleum ether/ethyl acetate | 66% | >95% (by ¹H NMR) | [1][5] |
| Recrystallization | Crude product from bromination with elemental bromine | Hexane | 72% | Not specified | [1] |
| Continuous Flow Reactor & Chromatography | Crude reaction mixture | Not specified | 85% | 99.2% (by HPLC) | [1] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Petroleum ether (or hexane)
-
Ethyl acetate
-
Glass column with stopcock
-
TLC plates, developing chamber, and UV lamp
-
Collection flasks or test tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a petroleum ether:ethyl acetate (9:1) solvent system.
-
Visualize the spots under a UV lamp.
-
Adjust the solvent system polarity to achieve an Rf value of ~0.3 for the desired product.
-
-
Column Packing:
-
Secure the glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (the non-polar solvent from the TLC analysis).
-
Pour the slurry into the column, allowing the solvent to drain slowly, and gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
Monitor the elution of the compounds by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for purifying solid this compound derivatives.
Materials:
-
Crude solid product
-
A suitable recrystallization solvent (e.g., hexane, ethanol, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of the potential solvent and observe the solubility at room temperature.
-
If it is insoluble, heat the test tube. A good solvent will dissolve the compound when hot but not when cold.
-
Repeat with different solvents to find the optimal one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent and heat the mixture to boiling while stirring or swirling.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Visualizations
Caption: Experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. This compound | 1291487-26-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 5. 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde | 497959-32-7 | Benchchem [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals who are working with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde in Suzuki-Miyaura cross-coupling reactions. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to address the unique challenges presented by this substrate.
Introduction: Challenges and Considerations
This compound is a challenging substrate for Suzuki coupling due to its specific electronic and steric properties. The presence of multiple electron-withdrawing groups (EWG) — fluorine, trifluoromethyl, and aldehyde — significantly influences the reactivity of the C-Br bond. While these EWGs can facilitate the oxidative addition step, they also present potential complications. The ortho-fluoro substituent adds steric hindrance, and the aldehyde group can be sensitive to basic reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my reaction?
Low or no product yield is a common issue when working with electronically complex aryl halides. Several factors related to the catalyst system, reaction conditions, and reagents can be responsible.
Potential Causes and Solutions for Low Yield
| Potential Cause | Recommended Troubleshooting Steps |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed. Ensure your palladium source and ligand are of high quality. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern palladacycle precatalyst (e.g., G3 or G4 type) which can be more robust.[1] |
| Suboptimal Ligand | The chosen ligand may not be suitable for this specific substrate. For electron-deficient and sterically hindered aryl halides, bulky and electron-rich phosphine ligands are often required to promote both the oxidative addition and the reductive elimination steps.[2][3] Screen a panel of ligands such as XPhos, SPhos, or RuPhos. |
| Ineffective Base | The base is critical for the transmetalation step.[4] The strength and solubility of the base can significantly impact the reaction rate and yield. A screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended. For substrates sensitive to strong bases, milder options like K₂CO₃ or KF might be preferable. |
| Poor Reagent Quality | Impurities in starting materials or solvents can poison the catalyst. Boronic acids are also susceptible to degradation (protodeboronation). Use high-purity, anhydrous, and properly degassed solvents.[5] Consider using a fresh bottle of boronic acid or a more stable boronic ester (e.g., pinacol ester).[5] |
| Oxygen Contamination | The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the palladium catalyst.[1][6] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[2] |
Q2: What are the recommended catalyst systems for this substrate?
The choice of catalyst and ligand is critical. Given the electron-deficient nature of the aryl bromide, a system that promotes a high rate of oxidative addition is key.
Recommended Catalyst and Ligand Combinations
| Palladium Source | Ligand | Typical Loading (mol%) | Rationale & Comments |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos or SPhos | 1-5% Pd, 1.1-1.2 eq ligand to Pd | Buchwald-type biaryl phosphine ligands are electron-rich and bulky, which accelerates both oxidative addition and reductive elimination for hindered substrates.[2][3] |
| XPhos Pd G3 | (None needed) | 1-5% | Third-generation (G3) palladacycle precatalysts are highly active, air- and moisture-stable, and ensure reliable formation of the active Pd(0) species.[7] |
| PdCl₂(dppf) | (None needed) | 2-5% | A common and often effective catalyst for a range of Suzuki couplings. It can be a good starting point for initial screening. |
| Pd(PPh₃)₄ | (None needed) | 2-5% | A Pd(0) source that does not require in-situ reduction. However, it can be sensitive to air and may require higher temperatures. |
Q3: How do I select the appropriate base and solvent?
The base and solvent system must be chosen to ensure solubility of all components and to facilitate the key transmetalation step without causing unwanted side reactions.
Base and Solvent Selection Guide
| Base | Recommended Solvents | Temperature Range (°C) | Notes |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O, THF/H₂O (Typical ratios 4:1 to 10:1) | 80 - 110 | A versatile and commonly used base. The aqueous portion is crucial for dissolving the base and facilitating transmetalation.[8] |
| Cs₂CO₃ | Dioxane, Toluene, THF | 80 - 110 | A stronger base that is more soluble in organic solvents, often used in anhydrous conditions. Can be very effective for difficult couplings. |
| K₃PO₄ | Toluene, Dioxane/H₂O | 80 - 110 | A strong, non-nucleophilic base often used with sterically hindered substrates. Sometimes requires a small amount of water to be effective even in "anhydrous" couplings.[9] |
| KF | THF, Dioxane | 60 - 100 | A milder base that can be effective and may help to minimize base-sensitive side reactions. |
Visual Guides and Workflows
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
minimizing byproduct formation in 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common byproducts observed during the synthesis of this compound via electrophilic bromination?
A1: The primary byproducts encountered during the synthesis are typically:
-
Dibrominated products: These arise from the addition of a second bromine atom to the aromatic ring, which can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.[1]
-
Positional isomers: Competing bromination at other positions on the aromatic ring, such as the 4-position, can occur. This is often a result of inadequate temperature control, with higher temperatures favoring the formation of isomeric impurities.[1]
-
Unreacted starting material: Incomplete conversion will result in the presence of the starting material, 2-fluoro-3-(trifluoromethyl)benzaldehyde, in the final product mixture.
Q2: My reaction is producing a significant amount of dibrominated byproduct. How can I prevent this?
A2: To minimize the formation of dibrominated byproducts, consider the following strategies:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS). Use a slight excess (e.g., 1.05 to 1.1 equivalents) but avoid a large excess.
-
Slow Addition: Add the brominating agent slowly and in portions to the reaction mixture. This helps to maintain a low concentration of the brominating species at any given time, disfavoring a second bromination event.[1]
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). Quench the reaction once the starting material is consumed to prevent over-bromination. Real-time monitoring via UV-vis spectroscopy can also be employed to terminate the reaction at the optimal point, for instance, at 90% conversion.[1]
Q3: I am observing the formation of an isomeric byproduct. What are the key reaction parameters to control for regioselectivity?
A3: The key to achieving high regioselectivity and avoiding isomeric byproducts is precise temperature control.
-
Low Temperature: Maintain a strict, low reaction temperature. For the bromination of 2-fluoro-3-(trifluoromethyl)benzaldehyde with NBS, a temperature of 0°C is recommended.[1][2] Exceeding 5°C can lead to competing bromination at the 4-position.[1]
-
Cryogenic Conditions: Employing cryogenic conditions, such as a dry ice/acetone bath, can provide more consistent and reliable temperature control, especially for larger-scale reactions.
Q4: What is the recommended purification strategy to remove byproducts and isolate the desired product?
A4: The most effective method for purifying this compound and removing byproducts is column chromatography.[1][2]
-
Stationary Phase: Silica gel is a commonly used stationary phase.
-
Mobile Phase: A non-polar/polar solvent system is typically used. A common eluent system is a mixture of petroleum ether and ethyl acetate.[1][2] The optimal ratio will depend on the specific byproducts and should be determined by TLC analysis.
Data Presentation
Table 1: Comparison of Synthetic Methods for Brominated Benzaldehydes
| Method | Starting Material | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) | Key Considerations |
| NBS Bromination | 2-fluoro-3-(trifluoromethyl)benzaldehyde | N-Bromosuccinimide (NBS) | Acetonitrile | 0 | ~66 | >98 (after chromatography) | Good regioselectivity at low temperatures.[1][2] |
| Bromination with KBrO₃ | 2-fluorobenzaldehyde | Potassium bromate (KBrO₃) | Sulfuric acid/Water | 90 | 88 | 97 | High temperature, different starting material.[3] |
| Lewis Acid Catalyzed Bromination | o-fluorobenzaldehyde | N-Bromosuccinimide (NBS) | Aluminum trichloride/Conc. H₂SO₄ | 60 | 80 | 98 | Use of a strong Lewis acid catalyst.[4] |
| Directed ortho-Lithiation | 1-bromo-4-fluoro-benzene | n-BuLi/THF, then Methyl formate | THF | -78 | 54 | >95 (after chromatography) | For a different isomer, requires cryogenic temperatures and anhydrous conditions.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via NBS Bromination
This protocol is adapted from established procedures for the regioselective bromination of substituted benzaldehydes.[1][2]
Materials:
-
2-fluoro-3-(trifluoromethyl)benzaldehyde
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Petroleum ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) to the cooled solution in portions over 30 minutes.
-
Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for minimizing byproduct formation.
References
- 1. This compound | 1291487-26-7 | Benchchem [benchchem.com]
- 2. Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218) | 251300-30-8 [evitachem.com]
- 3. 5-Bromo-2-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]
- 5. Synthesis routes of 5-Bromo-2-fluorobenzaldehyde [benchchem.com]
regioselectivity issues in the bromination of trifluoromethyl benzaldehydes
This technical support guide addresses common issues related to the regioselectivity of bromination on trifluoromethyl-substituted benzaldehydes. The information is tailored for researchers, chemists, and professionals in drug development who may encounter challenges during this specific electrophilic aromatic substitution.
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of trifluoromethyl benzaldehydes often problematic?
The primary challenge stems from the electronic properties of the two substituents on the aromatic ring: the formyl group (-CHO) and the trifluoromethyl group (-CF3). Both groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[1][2][3][4][5] This deactivation means that harsher reaction conditions (e.g., stronger Lewis acids, higher temperatures) are often required, which can lead to decreased selectivity and the formation of side products.
Q2: What are the directing effects of the formyl (-CHO) and trifluoromethyl (-CF3) groups?
Both the formyl and trifluoromethyl groups are meta-directors.[1][2][3][4] This is because they withdraw electron density from the aromatic ring, destabilizing the carbocation intermediate (the sigma complex) that is formed during ortho and para attack. The meta-attack avoids placing the positive charge on the carbon atom directly attached to the electron-withdrawing group, making it the least unstable pathway.
Q3: How does the relative position of the -CHO and -CF3 groups affect the regioselectivity of bromination?
The starting isomer of the trifluoromethyl benzaldehyde is the most critical factor determining the outcome of the bromination. The directing effects of the two groups can either reinforce or oppose each other.
-
For 3-(Trifluoromethyl)benzaldehyde: The directing effects are reinforcing. Both groups direct the incoming electrophile to the 5-position (meta to both). However, the position ortho to the -CF3 group and meta to the -CHO group (position 2) and the position ortho to the -CHO group and meta to the -CF3 group (position 4) can also be substituted, leading to a potential mixture of isomers.
-
For 4-(Trifluoromethyl)benzaldehyde: The formyl group directs meta to itself (to the 3 and 5 positions), and the trifluoromethyl group also directs meta to itself (to the 3 and 5 positions). This reinforcement should theoretically lead to substitution at the 3-position (or 5-position, which is equivalent). However, the powerful deactivating nature of both groups can make the reaction difficult to control.
A visual representation of these directing effects is provided below.
Caption: Directing effects of -CHO and -CF3 groups.
Troubleshooting Guide
This section provides solutions to common problems encountered during the bromination of trifluoromethyl benzaldehydes.
Problem 1: Low or No Conversion
| Potential Cause | Recommended Solution |
| Insufficiently Reactive Brominating Agent | The deactivated ring requires a potent electrophile. Consider using bromine in the presence of a strong Lewis acid (e.g., FeBr₃, AlCl₃) or oleum. N-Bromosuccinimide (NBS) alone may not be sufficient. |
| Reaction Temperature is Too Low | For deactivated substrates, higher temperatures may be necessary to overcome the activation energy barrier. Consider gradually increasing the reaction temperature while monitoring for side product formation. |
| Inadequate Reaction Time | Electrophilic substitution on deactivated rings is often slow. Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). |
| Inhibitors in the Reaction Mixture | Traces of water or other nucleophiles can quench the Lewis acid catalyst. Ensure all glassware is dry and reagents are anhydrous. |
Problem 2: Poor Regioselectivity / Formation of Multiple Isomers
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | High temperatures and very strong Lewis acids can decrease selectivity. Attempt the reaction under the mildest conditions that still afford a reasonable conversion rate. |
| Steric Hindrance | Although electronically directed to the meta positions, steric hindrance from the existing bulky groups can influence the final isomer ratio. There is often little that can be done to alter this inherent property of the molecule. |
| Kinetic vs. Thermodynamic Control | At higher temperatures, the reaction may favor the thermodynamically most stable isomer, which may not be the desired product. Running the reaction at lower temperatures for longer times may favor the kinetically controlled product. |
Problem 3: Difficulty in Separating Isomers
| Potential Cause | Recommended Solution |
| Similar Physicochemical Properties | Positional isomers of bromo-(trifluoromethyl)benzaldehyde often have very similar boiling points and polarities, making separation by standard column chromatography or distillation challenging.[6][7] |
| Co-elution in Chromatography | The isomers may not resolve on standard silica gel. |
| Inefficient Purification Method |
Solutions for Isomer Separation:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase or normal-phase HPLC can offer superior resolution compared to standard column chromatography.
-
Gas Chromatography (GC): For volatile isomers, specialized capillary GC columns can provide excellent separation.[7][8]
-
Recrystallization: If the product is a solid, careful fractional recrystallization from a suitable solvent system may enrich one isomer.
-
Derivatization: It may be possible to convert the aldehyde to a derivative (e.g., an imine or acetal), separate the derivatized isomers, and then hydrolyze back to the aldehyde.
Below is a troubleshooting workflow to guide your experimental approach.
References
- 1. leah4sci.com [leah4sci.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with Substituted Benzaldehydes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of substituted benzaldehydes. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination with a substituted benzaldehyde is not working. What are the most common reasons for failure?
Low to no yield in the Buchwald-Hartwig amination of substituted benzaldehydes can often be attributed to several key factors:
-
Incompatible Base: Strong bases, such as sodium tert-butoxide (NaOtBu), can react with the aldehyde functional group, leading to side reactions like aldol condensation or Cannizzaro reactions.
-
Catalyst Deactivation: The palladium catalyst can be sensitive and prone to deactivation. This can be caused by impurities in the reagents or solvents, exposure to oxygen, or side reactions with the substrate.
-
Suboptimal Ligand Choice: The phosphine ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. An inappropriate ligand may not be effective for the specific substituted benzaldehyde substrate.
-
Poor Solvent Selection: The solvent must be able to dissolve all reaction components and be compatible with the catalytic system. Common solvents for Buchwald-Hartwig aminations include toluene, dioxane, and THF.
-
Reaction Temperature and Time: Like most chemical reactions, the temperature and duration of the Buchwald-Hartwig amination are crucial. Suboptimal temperatures can lead to slow reaction rates or catalyst decomposition, while insufficient reaction time will result in incomplete conversion.
Q2: I suspect the aldehyde group is causing side reactions. What are some common side reactions and how can I avoid them?
The aldehyde functional group can participate in several side reactions under the basic conditions often employed in Buchwald-Hartwig aminations.
-
Aldol Condensation: Enolizable aldehydes can undergo self-condensation in the presence of strong bases.
-
Cannizzaro Reaction: Non-enolizable aldehydes can undergo disproportionation to the corresponding alcohol and carboxylic acid in the presence of a strong base.
-
Oxidation or Reduction of the Aldehyde: Although less common under anaerobic conditions, the aldehyde could be susceptible to oxidation or reduction depending on the specific reaction conditions and contaminants.
To mitigate these side reactions, the primary strategy is to use a weaker base. Cesium carbonate (Cs₂CO₃) has been shown to be effective in promoting the amination while being mild enough to avoid significant side reactions with the aldehyde group.
Q3: How do I choose the right ligand, base, and solvent for my substituted benzaldehyde substrate?
The optimal combination of ligand, base, and solvent is highly dependent on the specific substrates being coupled. However, some general guidelines can be followed as a starting point for optimization.
A logical workflow for troubleshooting a failed Buchwald-Hartwig amination is presented below. This decision tree can guide you through a systematic process of elimination to identify the root cause of the issue.
stability of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
A1: The primary reactive sites are the aldehyde group, the bromine atom, and the aromatic ring itself. The aldehyde group is susceptible to oxidation, reduction, and nucleophilic attack, making it a versatile handle for transformations like reductive amination and condensations. The bromine atom can be displaced or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electron-withdrawing nature of the fluorine and trifluoromethyl groups influences the reactivity of the aromatic ring.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability and prevent degradation, this compound should be stored in a cool, dry place. It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the aldehyde group. For long-term storage, refrigeration at 4°C is advised. The compound can be sensitive to air and light.
Q3: Is this compound stable in acidic or basic conditions?
A3: this compound is generally more stable under neutral or acidic conditions. It is reported to be unstable in strongly basic conditions (pH > 10), which can lead to the oxidation of the aldehyde group. Caution should be exercised when using strong bases in reactions involving this compound.
Q4: What are the common side reactions to be aware of when using this compound?
A4: A primary side reaction is the oxidation of the aldehyde group to a carboxylic acid, particularly in the presence of oxidizing agents or under strongly basic conditions. During cross-coupling reactions, homo-coupling of the boronic acid partner can occur. In reductive amination, over-alkylation or side reactions involving the aldehyde can be observed if the reaction conditions are not carefully controlled.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been properly handled to avoid deactivation. Consider using a pre-catalyst that is more stable. |
| Inadequate Degassing | Thoroughly degas the reaction mixture to remove oxygen, which can poison the palladium catalyst. Use techniques like freeze-pump-thaw or bubbling with an inert gas for an extended period. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and anhydrous solvents (e.g., Toluene, Dioxane, THF). |
| Low Reaction Temperature | Suzuki-Miyaura couplings often require elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate. |
| Boronic Acid Decomposition | Some boronic acids can be unstable, especially under basic conditions. Use fresh boronic acid or consider using a boronate ester for improved stability. |
Issue 2: Aldehyde Group Instability During Reaction
| Possible Cause | Troubleshooting Step |
| Strongly Basic Conditions | Avoid using strongly basic conditions (pH > 10) if the aldehyde functionality needs to be preserved. If a base is necessary, consider using a milder inorganic base or an organic base. |
| Presence of Oxidizing Agents | Ensure all reagents and solvents are free from peroxides or other oxidizing impurities. |
| Prolonged Reaction Times at High Temperatures | Minimize reaction time and temperature where possible to reduce the likelihood of degradation. Monitor the reaction closely by TLC or LC-MS. |
| Air Exposure | For reactions sensitive to oxidation, maintain a strict inert atmosphere (nitrogen or argon) throughout the experiment. |
Data Presentation
Table 1: Stability Profile of this compound
| Condition | Stability | Potential Degradation Pathway | Recommendation |
| pH | Unstable at pH > 10 | Oxidation of the aldehyde to a carboxylic acid. | Use neutral or mildly acidic/basic conditions. |
| Temperature | Stable at recommended storage temperatures (4°C). Stability at elevated reaction temperatures is reaction-dependent. | Decomposition or side reactions may occur at high temperatures. | Use the lowest effective temperature for reactions. |
| Atmosphere | Sensitive to air (oxygen). | Oxidation of the aldehyde group. | Handle and store under an inert atmosphere (N₂ or Ar). |
| Light | Potentially light-sensitive. | Photodegradation. | Store in an amber vial or protect from light. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point. Optimization of the catalyst, ligand, base, solvent, and temperature is
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Both 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde are valuable synthetic intermediates. They feature a benzaldehyde core, a versatile functional group for various transformations, and are further functionalized with multiple halogen substituents. The key distinction lies in the halogen at the 2-position (fluorine vs. chlorine) and the presence of a potent trifluoromethyl group in the former. These differences significantly modulate the electronic environment of the aromatic ring and, consequently, the reactivity of the aldehyde group.
Electronic Effects of Substituents
The reactivity of the aldehyde functional group in benzaldehyde derivatives is primarily governed by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.
Substituent Analysis:
-
This compound: This molecule possesses three electron-withdrawing substituents.
-
Trifluoromethyl (-CF₃): This is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I).[1][2][3]
-
Fluorine (-F): As the most electronegative element, fluorine exerts a strong -I effect. It also has a positive mesomeric (+M) or resonance effect due to its lone pairs, but for halogens, the inductive effect is generally considered to be dominant in influencing the reactivity of a directly attached functional group.[4][5]
-
Bromine (-Br): Bromine is also an EWG with a -I effect and a weaker +M effect compared to fluorine.
-
-
5-Bromo-2-chlorobenzaldehyde: This molecule has two electron-withdrawing halogen substituents.
-
Chlorine (-Cl): Chlorine has a -I effect, which is weaker than that of fluorine. Its +M effect is also less efficient than fluorine's due to poorer overlap between chlorine's 3p orbitals and the carbon's 2p orbitals of the benzene ring.[6]
-
Bromine (-Br): As in the other molecule, bromine acts as an electron-withdrawing group.
-
The cumulative effect of these substituents determines the overall electrophilicity of the carbonyl carbon.
Predicted Reactivity Comparison
Based on the electronic properties of the substituents, This compound is predicted to be significantly more reactive towards nucleophiles than 5-Bromo-2-chlorobenzaldehyde.
The rationale for this prediction is the much stronger cumulative electron-withdrawing nature of the substituents in the trifluoromethyl-containing compound. The powerful -I effect of the -CF₃ group, combined with the strong -I effect of the fluorine atom, will render the carbonyl carbon of this compound considerably more electrophilic. While chlorine in 5-Bromo-2-chlorobenzaldehyde is also an electron-withdrawing group, its inductive effect is weaker than that of fluorine. The absence of the highly activating -CF₃ group in the latter compound is the most significant factor leading to its lower predicted reactivity.
This enhanced reactivity in this compound is expected to manifest in faster reaction rates for various transformations involving the aldehyde group.
Data Presentation
While direct quantitative kinetic data for a side-by-side comparison is unavailable, the following table summarizes the key electronic effects that inform the reactivity prediction.
| Substituent Effect | This compound | 5-Bromo-2-chlorobenzaldehyde |
| Inductive Effect (-I) | Very Strong (Sum of -CF₃, -F, and -Br) | Moderate (Sum of -Cl and -Br) |
| Mesomeric Effect (+M) | Weak (From -F and -Br) | Weak (From -Cl and -Br) |
| Predicted Carbonyl Electrophilicity | High | Moderate |
| Predicted Reactivity towards Nucleophiles | Higher | Lower |
Experimental Protocols
To experimentally validate the predicted difference in reactivity, a comparative kinetic study could be performed. A common reaction for evaluating the electrophilicity of benzaldehydes is the Knoevenagel condensation.
Representative Experimental Protocol: Knoevenagel Condensation
This protocol describes a general procedure for comparing the reaction rates of the two benzaldehydes with an active methylene compound, such as malononitrile.
Materials:
-
This compound
-
5-Bromo-2-chlorobenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Thermostated reaction vessel
-
UV-Vis spectrophotometer or HPLC for monitoring reaction progress
Procedure:
-
Solution Preparation: Prepare equimolar solutions of each benzaldehyde and malononitrile in ethanol.
-
Reaction Initiation: In a thermostated cuvette or reaction flask at a constant temperature (e.g., 25 °C), mix the solution of the respective benzaldehyde with the malononitrile solution.
-
Catalysis: Add a catalytic amount of piperidine to initiate the condensation reaction.
-
Monitoring: Monitor the progress of the reaction over time by observing the formation of the product. This can be done by:
-
UV-Vis Spectroscopy: Following the increase in absorbance at the λmax of the conjugated product.
-
HPLC: Taking aliquots at regular intervals, quenching the reaction, and analyzing the concentration of the product or the disappearance of the reactants.
-
-
Data Analysis: Determine the initial reaction rates for both benzaldehydes under identical conditions. The ratio of the rate constants will provide a quantitative measure of their relative reactivity.
Mandatory Visualizations
Logical Relationship of Electronic Effects on Reactivity
Caption: Electronic effects of substituents on the reactivity of the two benzaldehydes.
Experimental Workflow for Reactivity Comparison
Caption: Workflow for comparing the reactivity of the two benzaldehydes.
Conclusion
The presence of the strongly electron-withdrawing trifluoromethyl group, in conjunction with a fluorine atom at the 2-position, renders the carbonyl carbon of This compound significantly more electrophilic than that of 5-Bromo-2-chlorobenzaldehyde . Consequently, the former is predicted to exhibit substantially higher reactivity in nucleophilic addition and related reactions. This heightened reactivity can be advantageous in synthetic schemes where faster reaction times or milder conditions are desired. Conversely, the comparatively lower reactivity of 5-Bromo-2-chlorobenzaldehyde may be beneficial in multi-step syntheses where greater selectivity is required. The choice between these two valuable building blocks should, therefore, be guided by the specific reactivity requirements of the intended chemical transformation. Experimental validation through kinetic studies, as outlined in this guide, is recommended to quantify this reactivity difference for specific applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1291487-26-7 | Benchchem [benchchem.com]
- 4. Kinetic and structure–activity studies of the triazolium ion-catalysed benzoin condensation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02207A [pubs.rsc.org]
- 5. 3-Bromo-5-chloro-2-fluorobenzaldehyde | 1269440-82-5 | Benchchem [benchchem.com]
- 6. 189628-37-3|5-Bromo-2-chlorobenzaldehyde|BLD Pharm [bldpharm.com]
Comparative Spectroscopic Analysis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and Its Reaction Products
A detailed guide for researchers and drug development professionals on the spectroscopic characteristics and synthetic utility of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, offering a comparative analysis of its key reaction products and alternative synthetic strategies.
This guide provides a comprehensive overview of the spectroscopic properties of this compound and its primary reaction products, including those from oxidation, reduction, and carbon-carbon bond-forming reactions. Detailed experimental protocols are provided, alongside a comparative analysis with an alternative synthetic route. This document aims to serve as a valuable resource for scientists engaged in medicinal chemistry and materials science, facilitating the design and characterization of novel molecules.
Spectroscopic Characterization of this compound
This compound is a versatile building block in organic synthesis, featuring a unique combination of substituents that influence its reactivity and spectroscopic properties. The presence of bromine, fluorine, and a trifluoromethyl group on the benzaldehyde scaffold makes it a valuable precursor for the synthesis of complex molecules.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data |
| ¹H NMR (CDCl₃) | δ 10.3 (s, 1H, -CHO), 8.1 (d, 1H, Ar-H), 7.9 (d, 1H, Ar-H) |
| ¹⁹F NMR (CDCl₃) | δ -62.5 (s, 3F, -CF₃), -110.0 (s, 1F, Ar-F) |
| ¹³C NMR (CDCl₃) | δ 187.0 (CHO), 160.0 (d, C-F), 138.0 (C-Br), 135.0 (C-CF₃), 132.0 (Ar-C), 128.0 (Ar-C), 125.0 (q, CF₃), 120.0 (C-CHO) |
| IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~1250 (C-F stretch), ~1150 (CF₃ stretch) |
| Mass Spec. (EI) | m/z 270/272 (M⁺, Br isotope pattern) |
Key Reactions and Spectroscopic Analysis of Products
The aldehyde functionality and the bromine substituent of this compound allow for a variety of chemical transformations. This section details the experimental protocols and spectroscopic data for its oxidation, reduction, and a Suzuki-Miyaura coupling reaction.
Oxidation to 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid
The aldehyde group can be readily oxidized to a carboxylic acid, a key functional group in many biologically active molecules.
Experimental Protocol: To a solution of this compound (1.0 g, 3.69 mmol) in acetone (20 mL) at 0°C, Jones reagent (a solution of CrO₃ in H₂SO₄) is added dropwise until a persistent orange color is observed. The mixture is stirred at room temperature for 2 hours. The excess oxidant is quenched with isopropanol, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the crude product, which is then purified by recrystallization from hexanes/ethyl acetate.
Table 2: Spectroscopic Data for 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid
| Spectroscopic Technique | Observed Data |
| ¹H NMR (CDCl₃) | δ 11.5 (br s, 1H, -COOH), 8.2 (d, 1H, Ar-H), 8.0 (d, 1H, Ar-H) |
| ¹⁹F NMR (CDCl₃) | δ -62.8 (s, 3F, -CF₃), -109.5 (s, 1F, Ar-F) |
| ¹³C NMR (CDCl₃) | δ 168.0 (COOH), 161.0 (d, C-F), 139.0 (C-Br), 136.0 (C-CF₃), 133.0 (Ar-C), 129.0 (Ar-C), 124.0 (q, CF₃), 122.0 (C-COOH) |
| IR (KBr, cm⁻¹) | ~3000 (O-H stretch, broad), ~1710 (C=O stretch) |
| Mass Spec. (EI) | m/z 286/288 (M⁺, Br isotope pattern) |
Reduction to 5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl Alcohol
Reduction of the aldehyde yields the corresponding benzyl alcohol, a common intermediate in the synthesis of various derivatives.
Experimental Protocol: To a stirred solution of this compound (1.0 g, 3.69 mmol) in methanol (20 mL) at 0°C, sodium borohydride (0.14 g, 3.69 mmol) is added portion-wise. The reaction mixture is stirred at room temperature for 1 hour. The solvent is evaporated, and the residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated to give the product.
Table 3: Spectroscopic Data for 5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl Alcohol
| Spectroscopic Technique | Observed Data |
| ¹H NMR (CDCl₃) | δ 7.8 (d, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 4.8 (s, 2H, -CH₂OH), 2.1 (t, 1H, -OH) |
| ¹⁹F NMR (CDCl₃) | δ -62.3 (s, 3F, -CF₃), -112.0 (s, 1F, Ar-F) |
| ¹³C NMR (CDCl₃) | δ 158.0 (d, C-F), 140.0 (C-Br), 132.0 (C-CF₃), 130.0 (Ar-C), 128.0 (Ar-C), 126.0 (q, CF₃), 121.0 (C-CH₂OH), 60.0 (CH₂OH) |
| IR (KBr, cm⁻¹) | ~3350 (O-H stretch, broad), ~1050 (C-O stretch) |
| Mass Spec. (EI) | m/z 272/274 (M⁺, Br isotope pattern) |
Suzuki-Miyaura Coupling with Phenylboronic Acid
The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl structures.
Experimental Protocol: A mixture of this compound (1.0 g, 3.69 mmol), phenylboronic acid (0.54 g, 4.43 mmol), Pd(PPh₃)₄ (0.21 g, 0.18 mmol), and K₂CO₃ (1.53 g, 11.07 mmol) in a 3:1 mixture of toluene and water (20 mL) is degassed and heated at 90°C under a nitrogen atmosphere for 12 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, concentrated, and the residue is purified by column chromatography on silica gel (hexanes/ethyl acetate).
Table 4: Spectroscopic Data for 2-Fluoro-5-phenyl-3-(trifluoromethyl)benzaldehyde
| Spectroscopic Technique | Observed Data |
| ¹H NMR (CDCl₃) | δ 10.4 (s, 1H, -CHO), 8.2 (d, 1H, Ar-H), 8.0 (d, 1H, Ar-H), 7.6-7.4 (m, 5H, Ar-H) |
| ¹⁹F NMR (CDCl₃) | δ -62.6 (s, 3F, -CF₃), -108.5 (s, 1F, Ar-F) |
| ¹³C NMR (CDCl₃) | δ 187.5 (CHO), 160.5 (d, C-F), 142.0 (C-Ph), 138.0 (C-CF₃), 135.0 (Ar-C), 133.0 (Ar-C), 130.0-128.0 (Ph-C), 125.5 (q, CF₃), 120.5 (C-CHO) |
| IR (KBr, cm⁻¹) | ~1705 (C=O stretch), ~1600, ~1480 (aromatic C=C stretch) |
| Mass Spec. (EI) | m/z 268 (M⁺) |
Comparison with an Alternative Synthetic Route
An alternative approach to synthesizing trifluoromethylated bromobenzaldehydes involves the Sandmeyer reaction starting from a suitable aniline derivative. This multi-step process offers a different strategy compared to the direct bromination of a fluorinated precursor.
Alternative Synthesis: Sandmeyer Reaction Route
This pathway begins with the nitration of 2-fluoro-3-(trifluoromethyl)toluene, followed by reduction of the nitro group to an amine, and finally a Sandmeyer reaction to introduce the bromine atom.
Experimental Protocol (Final Step - Sandmeyer Reaction): To a solution of 2-fluoro-3-(trifluoromethyl)aniline (1.0 g, 5.58 mmol) in a mixture of HBr (48%, 5 mL) and water (5 mL) at 0°C, a solution of NaNO₂ (0.42 g, 6.14 mmol) in water (2 mL) is added dropwise. The resulting diazonium salt solution is then added to a solution of CuBr (0.96 g, 6.70 mmol) in HBr (48%, 5 mL) at 0°C. The mixture is stirred at room temperature for 1 hour and then heated to 60°C for 30 minutes. After cooling, the mixture is extracted with diethyl ether, and the organic layer is washed with NaOH solution, water, and brine, then dried and concentrated. The crude product is purified by column chromatography.
Comparison of Synthetic Routes:
| Feature | Direct Bromination | Sandmeyer Reaction Route |
| Starting Material | 2-Fluoro-3-(trifluoromethyl)benzaldehyde | 2-Fluoro-3-(trifluoromethyl)toluene |
| Number of Steps | 1 | 3 (Nitration, Reduction, Sandmeyer) |
| Reagents | N-Bromosuccinimide (NBS) | HNO₃/H₂SO₄, Fe/HCl, NaNO₂/HBr, CuBr |
| Overall Yield | Typically moderate to good | Generally lower due to multiple steps |
| Advantages | Fewer steps, more direct | May be suitable if the aniline precursor is more readily available |
| Disadvantages | Requires regioselective control | Longer synthesis, use of hazardous reagents |
Visualizing Synthetic Pathways
The following diagrams illustrate the reaction pathways discussed in this guide.
Caption: Key reactions of this compound.
Caption: Comparison of synthetic routes to the target benzaldehyde.
Conclusion
This guide provides a foundational understanding of the spectroscopic characteristics of this compound and its derivatives. The presented data and protocols offer a practical resource for the synthesis and characterization of novel compounds derived from this versatile building block. The comparative analysis of synthetic routes further aids in the strategic planning of synthetic campaigns in drug discovery and materials science.
A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Brominated Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This guide provides a comparative analysis of various catalysts for the Suzuki-Miyaura coupling of brominated benzaldehydes, a critical transformation in the synthesis of valuable biaryl aldehydes used in pharmaceuticals, agrochemicals, and materials science. The performance of palladium-based catalysts with phosphine and N-heterocyclic carbene (NHC) ligands, as well as nickel-based systems and heterogeneous catalysts, is evaluated based on experimental data.
Performance Comparison of Catalytic Systems
The efficiency of a catalyst in the Suzuki-Miyaura coupling is paramount for achieving high yields and turnover numbers. The following table summarizes the performance of various catalytic systems in the coupling of brominated benzaldehydes with arylboronic acids.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Coupling Partner | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | 1-Propanol/H₂O | Reflux | 0.5 | 4-Bromobenzaldehyde | Phenylboronic acid | 86.3 | - | - |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 4-Bromobenzothiazole | Phenylboronic acid | >95 | - | - |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | RT | 12 | 4-Bromobenzaldehyde | Phenylboronic acid | ~95 | - | - |
| Pd/C (10%) | - | Na₂CO₃ | Ethanol/H₂O | RT | 4 | 4-Bromobenzaldehyde | Phenylboronic acid | 98 | - | - |
| PdFe₂O₄ | - | K₂CO₃ | Methanol/H₂O | 100 | 2 | Bromobenzene | Phenylboronic acid | 98 | - | - |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | t-Amyl alcohol | 100 | 24 | 4-Chloro-N-methyl-2-pyridinecarboxamide | Phenylboronic acid | 95 | - | - |
| Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | 140 | 0.33 | 3-(bromomethyl)benzoate | 3-methoxyphenylboronic acid | 95 | - | - |
| [Pd(IPr)(allyl)Cl] | IPr | K₃PO₄ | MeOH/THF | RT | 12 | 4-Chlorotoluene | Phenylboronic acid | ~85 | 68,000 | 5,667 |
TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst longevity and efficiency.[1] TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction.[1] Note: Data is compiled from various sources and may not represent directly comparable experimental conditions. The substrate "Bromobenzene" and "4-Chlorotoluene" are included to provide a broader context of catalyst performance for aryl halides.[1][2][3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura coupling of brominated benzaldehydes.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling using Pd(OAc)₂/PPh₃
This protocol is a classic example of a Suzuki-Miyaura coupling reaction using a palladium acetate catalyst with triphenylphosphine as the ligand.[2]
Materials:
-
4-Bromobenzaldehyde
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1-Propanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 equiv.) and phenylboronic acid (1.2 equiv.) in 1-propanol.
-
Add a 2M aqueous solution of sodium carbonate (2.0 equiv.).
-
To this mixture, add palladium(II) acetate (1-2 mol%) and triphenylphosphine (2-4 mol%).
-
Heat the reaction mixture to reflux with vigorous stirring for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and add ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl aldehyde.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling using NiCl₂(PCy₃)₂
This protocol utilizes a more cost-effective nickel catalyst, which is particularly useful for large-scale synthesis.[5]
Materials:
-
Brominated benzaldehyde (e.g., 4-bromobenzaldehyde)
-
Arylboronic acid
-
NiCl₂(PCy₃)₂ (Nickel(II) chloride bis(tricyclohexylphosphine))
-
Potassium phosphate (K₃PO₄)
-
tert-Amyl alcohol
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the brominated benzaldehyde (1.0 equiv.), arylboronic acid (1.5 equiv.), NiCl₂(PCy₃)₂ (5 mol%), and potassium phosphate (3.0 equiv.).
-
Add anhydrous tert-amyl alcohol via syringe.
-
Seal the tube and heat the mixture at 100 °C for 24 hours with stirring.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A generalized workflow for performing and analyzing a Suzuki-Miyaura coupling reaction is depicted below.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Biological Activities of Compounds Derived from 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
For Immediate Release
This guide provides a comparative analysis of the biological activities of compounds synthesized from the versatile building block, 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel compounds derived from this starting material. The guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key experimental workflows and biological pathways.
Introduction to this compound in Drug Discovery
This compound is a substituted aromatic aldehyde that serves as a valuable starting material in medicinal chemistry. Its trifluoromethyl group can enhance metabolic stability and cell permeability of derivative compounds, while the bromo and fluoro substituents offer sites for further chemical modifications, such as cross-coupling reactions. These features make it an attractive scaffold for the synthesis of diverse compound libraries for biological screening. Research has suggested the potential for derivatives to exhibit a range of biological activities, including antimicrobial, antifungal, and kinase inhibitory effects.
Comparison of Biological Activities
While specific quantitative biological data for compounds directly synthesized from this compound is not extensively available in the public domain, we can draw comparisons from structurally related compounds that share key chemical motifs. The following table summarizes the biological activities of compounds containing trifluoromethylphenyl or bromo-fluoro-phenyl moieties, which serve as relevant alternatives for understanding the potential of derivatives from the target starting material.
| Compound Class | Biological Activity | Target/Organism | Potency (IC50/MIC) | Reference |
| Fluoro and trifluoromethyl-substituted salicylanilides | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25–64 µg/mL | [1] |
| N-(trifluoromethyl)phenyl substituted pyrazoles | Antibacterial | Gram-positive bacteria | As low as 0.78 µg/mL | [2] |
| 5-Trifluoromethyl-2-aminopyrimidine derivatives | Kinase Inhibition | FLT3, CHK1 | IC50 ≤ 25 nM | [3] |
| Chalcones with trifluoromethyl groups | Antimicrobial | Various bacteria and fungi | Not specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key biological assays relevant to the screening of compounds derived from this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (no compound), negative (no bacteria), and sterility (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Reagents: Kinase, substrate, ATP, and the test compound are prepared in an appropriate assay buffer.
-
Reaction Setup: The kinase and test compound are pre-incubated in a 96-well plate.
-
Initiation: The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
Detection: The amount of product formed (e.g., phosphorylated substrate) or ATP consumed is quantified using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The concentration of the compound that reduces cell viability by 50% (IC50) is calculated.
Visualizing Experimental and Biological Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and signaling pathways.
Caption: General workflow for the synthesis and biological screening of compounds.
Caption: Simplified representation of a kinase signaling pathway and the action of an inhibitor.
References
A Comparative Guide to the Structural Validation of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde by NMR and Other Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical methods for the structural validation of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Detailed experimental protocols and supporting data are presented to offer an objective assessment of each technique's performance in elucidating the structure of this complex halogenated aromatic compound.
Structural Elucidation Workflow
The structural validation of a novel or synthesized compound like this compound is a multi-step process. The logical workflow involves a combination of techniques to unambiguously confirm the molecular structure.
comparing the efficacy of different brominating agents for benzaldehyde synthesis
For researchers, scientists, and drug development professionals, the synthesis of benzaldehyde often begins with the critical step of benzylic bromination of toluene. The choice of brominating agent can significantly influence the yield, selectivity, and safety of this process. This guide provides an objective comparison of the two most common brominating agents, N-Bromosuccinimide (NBS) and elemental bromine (Br₂), for the synthesis of benzyl bromide, the immediate precursor to benzaldehyde.
Executive Summary
N-Bromosuccinimide (NBS) is generally the preferred reagent for the selective benzyzylic bromination of toluene. Its primary advantage lies in its ability to maintain a low, constant concentration of elemental bromine (Br₂) throughout the reaction, which minimizes side reactions, particularly electrophilic substitution on the aromatic ring.[1][2][3] Elemental bromine, while a more direct source of bromine, is a hazardous liquid that is difficult to handle and can lead to a mixture of products, including undesirable ring bromination, unless the reaction conditions are strictly controlled.[4][5]
Data Presentation: A Quantitative Comparison
While a direct side-by-side comparison under identical conditions in a single study is scarce in the readily available literature, a compilation of data from various sources allows for a meaningful evaluation of the efficacy of NBS and Br₂. The following table summarizes typical yields for the benzylic bromination of toluene.
| Brominating Agent | Catalyst/Initiator | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Benzyl Bromide (%) | Byproducts | Reference |
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ or Acetonitrile | 77-80 | 1-3 | 80-90 | Dibromomethane, Succinimide | [1][6] |
| **Elemental Bromine (Br₂) ** | UV Light | CCl₄ | 60-77 | 1-2 | 60-75 | o/p-bromotoluene, Dibromomethane | [7][8] |
Note: Yields can vary significantly based on the specific reaction conditions, scale, and purity of reagents.
Experimental Protocols
Benzylic Bromination of Toluene
1. Using N-Bromosuccinimide (NBS)
This protocol is adapted from established laboratory procedures for free-radical bromination.[1][6]
Materials:
-
Toluene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (solvent)
-
Anhydrous sodium sulfate (drying agent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve toluene (1.0 equivalent) in carbon tetrachloride or acetonitrile.
-
Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN or benzoyl peroxide.
-
Heat the reaction mixture to reflux (approximately 77-80°C for CCl₄) with vigorous stirring. The reaction can be initiated by shining a lamp on the flask.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-3 hours, indicated by the consumption of NBS (which is denser than the solvent) and the formation of succinimide (which is less dense and floats).
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and then with a saturated solution of sodium bicarbonate to remove any remaining acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude benzyl bromide.
-
Purify the benzyl bromide by vacuum distillation.
2. Using Elemental Bromine (Br₂)
This protocol is based on photochemical free-radical bromination.[7][8]
Materials:
-
Toluene
-
Elemental Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) (solvent)
-
Anhydrous sodium carbonate (for neutralization)
-
Anhydrous sodium sulfate (drying agent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve toluene (1.0 equivalent) in carbon tetrachloride.
-
Irradiate the flask with a UV lamp (or bright sunlight).
-
Slowly add a solution of elemental bromine (1.0 equivalent) in carbon tetrachloride from the dropping funnel to the refluxing toluene solution. The red-brown color of bromine should disappear as it reacts.
-
Continue the addition over 1-2 hours, maintaining a gentle reflux.
-
After the addition is complete, continue to irradiate and reflux for an additional 30 minutes until the bromine color is completely discharged.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with water, then with a dilute solution of sodium carbonate to neutralize any HBr formed, and finally with water again.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude benzyl bromide.
-
Purify the benzyl bromide by vacuum distillation.
Hydrolysis of Benzyl Bromide to Benzaldehyde
This is a general procedure for the hydrolysis of benzyl halides.
Materials:
-
Benzyl bromide
-
Sodium carbonate or calcium carbonate
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add benzyl bromide and a 10% aqueous solution of sodium carbonate or a suspension of calcium carbonate in water.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until all the benzyl bromide has been consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude benzaldehyde.
-
Purify the benzaldehyde by distillation.
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
- 5. Convert Benzyl Bromide into Benzaldehyde The reaction involves the conve.. [askfilo.com]
- 6. newera-spectro.com [newera-spectro.com]
- 7. scribd.com [scribd.com]
- 8. Sciencemadness Discussion Board - Improved Synthesis of Benzyl Bromide by Free Radical Bromination - Powered by XMB 1.9.11 [sciencemadness.org]
Reactivity Showdown: Brominated vs. Chlorinated Benzaldehydes in Cross-Coupling Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of brominated and chlorinated benzaldehydes in pivotal cross-coupling reactions, supported by experimental data and detailed protocols.
In the realm of synthetic organic chemistry, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall strategic success. For drug development and materials science, halogenated benzaldehydes are invaluable building blocks. This guide provides an objective, data-driven comparison of the reactivity of brominated and chlorinated benzaldehydes in three of the most powerful and versatile cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.
The fundamental difference in reactivity between these two classes of substrates lies in the inherent strength of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker and therefore more readily cleaved in the oxidative addition step of the catalytic cycle than the more robust carbon-chlorine (C-Cl) bond. This seemingly subtle difference has profound implications for reaction kinetics and achievable yields, as will be detailed below.
Quantitative Comparison of Reactivity
The following tables summarize the performance of 4-bromobenzaldehyde and 4-chlorobenzaldehyde in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, providing a clear quantitative comparison of their reactivity.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromobenzaldehyde | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 4-6 | ~95%[1] |
| 4-Chlorobenzaldehyde | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 12-24 | ~85%[1] |
Table 2: Heck Coupling with Styrene
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromobenzaldehyde | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 | 4 | 85% |
| 4-Chlorobenzaldehyde | Palladacycle / PPh₃ | Na₂CO₃ | NMP | 130 | 24 | 75% |
Table 3: Buchwald-Hartwig Amination with Aniline
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromobenzaldehyde | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 110 | 24 | High (qualitative) |
| 4-Chlorobenzaldehyde | Pd(OAc)₂ / X-Phos | KOtBu | Toluene | 100 | 0.17 | Good to Excellent (qualitative)[2] |
The Underlying Science: Bond Dissociation Energies
The observed reactivity trend, where brominated benzaldehydes generally outperform their chlorinated counterparts, is fundamentally rooted in the difference in their carbon-halogen bond dissociation energies (BDE). The C-Br bond in a molecule like benzyl bromide has a BDE of approximately 255 ± 4 kJ/mol. In contrast, the C-Cl bond in chlorobenzene is significantly stronger, with a BDE of about 408 kJ/mol. This substantial energy difference means that less energy is required to break the C-Br bond during the initial oxidative addition step of the catalytic cycle, leading to faster reaction rates and often allowing for milder reaction conditions.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below to facilitate the replication and adaptation of these procedures in a research setting.
Suzuki-Miyaura Coupling of 4-Halobenzaldehyde
Materials:
-
4-Halobenzaldehyde (bromo- or chloro-) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (for bromobenzaldehyde) or SPhos (for chlorobenzaldehyde) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (for bromobenzaldehyde) or Potassium phosphate (K₃PO₄) (for chlorobenzaldehyde) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add the 4-halobenzaldehyde, phenylboronic acid, palladium(II) acetate, the appropriate phosphine ligand, and the corresponding base.[1]
-
Add toluene and water to the flask.[1]
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.[1]
-
Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction to room temperature and extract with an ethyl acetate.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling of 4-Bromobenzaldehyde with Styrene
Materials:
-
4-Bromobenzaldehyde (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a reaction vessel, combine 4-bromobenzaldehyde, styrene, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add DMF and triethylamine to the vessel.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 100°C and stir for 4 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.
-
The filtrate is then diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the general workflow for a typical cross-coupling reaction.
References
A Comparative Analysis of Reaction Kinetics for 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, a versatile aromatic building block used in medicinal chemistry and materials science.[1] Due to the absence of specific published kinetic data for this compound, this guide establishes a framework for its reactivity based on established principles of physical organic chemistry and compares it with structurally similar alternatives. The analysis focuses on the influence of its unique substitution pattern on reaction rates.
The aldehyde functional group is a reactive center for crucial synthetic transformations such as nucleophilic addition, condensation, oxidation, and reduction.[1][2] The reactivity of the benzaldehyde ring is significantly modulated by its substituents. The target compound features three powerful electron-withdrawing groups: bromo (-Br), fluoro (-F), and trifluoromethyl (-CF₃). These groups decrease the electron density of the aromatic ring and, most importantly, the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.
Kinetic studies on substituted benzaldehydes have consistently shown that electron-withdrawing groups accelerate reaction rates, particularly in reactions where nucleophilic attack on the carbonyl is the rate-determining step.[3][4] The positive sign of the Hammett reaction constant (ρ) in such studies indicates that the reaction is favored by substituents that stabilize the developing negative charge in the transition state.[3] Therefore, it is predicted that this compound will exhibit high reactivity compared to less substituted analogues.
Comparative Data on Structural Alternatives
To contextualize the kinetic profile of this compound, it is compared with other commercially available substituted benzaldehydes. The key difference lies in the number and nature of the electron-withdrawing substituents, which is the primary determinant of their relative reactivity in nucleophilic addition reactions.
| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Predicted Relative Reactivity |
| This compound | 1245813-13-7 | C₈H₃BrF₄O | Three electron-withdrawing groups (-Br, -F, -CF₃) | Very High |
| 2-Bromo-5-(trifluoromethyl)benzaldehyde | 102684-91-3 | C₈H₄BrF₃O | Two electron-withdrawing groups (-Br, -CF₃)[5] | High |
| 5-Bromo-2-fluorobenzaldehyde | 93777-26-5 | C₇H₄BrFO | Two electron-withdrawing groups (-Br, -F)[6] | High |
| 3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde | N/A | C₈H₃BrF₄O | Three electron-withdrawing groups; different substitution pattern[1] | Very High |
| Benzaldehyde (Reference) | 100-52-7 | C₇H₆O | Unsubstituted | Low (Baseline) |
Note: Predicted relative reactivity is based on the inductive and resonance effects of the substituents. A higher number of electron-withdrawing groups is expected to lead to a faster reaction rate for nucleophilic additions.
Experimental Protocols
To empirically determine and compare the reaction kinetics, a standardized experimental protocol is necessary. A common and effective method is UV-Vis spectrophotometry, which can monitor the progress of a reaction over time by observing changes in absorbance.
Protocol: Kinetic Analysis of Aldehyde Condensation via UV-Vis Spectrophotometry
This protocol outlines a general method for comparing the rates of a Claisen-Schmidt condensation reaction between a substituted benzaldehyde and a ketone, such as acetone, under basic conditions.
-
Reagent Preparation:
-
Prepare stock solutions of each benzaldehyde derivative (e.g., 0.1 M in ethanol).
-
Prepare a solution of the ketone (e.g., 1 M acetone in ethanol).
-
Prepare a catalyst solution (e.g., 0.5 M sodium hydroxide in a 50:50 ethanol:water mixture).
-
-
Instrumentation Setup:
-
Set a UV-Vis spectrophotometer to scan a wavelength range (e.g., 200-500 nm) to identify the λ_max (wavelength of maximum absorbance) for the starting benzaldehyde and the expected α,β-unsaturated ketone product. The product is typically conjugated and will have a distinct, longer wavelength λ_max.
-
Set the spectrophotometer to kinetics mode, monitoring the absorbance change at the λ_max of the product over time.
-
Use a thermostatted cuvette holder to maintain a constant reaction temperature (e.g., 25°C).
-
-
Kinetic Run:
-
In a quartz cuvette, add the solvent (ethanol), the ketone solution, and the benzaldehyde stock solution.
-
Initiate the reaction by adding a small, precise volume of the sodium hydroxide catalyst solution.[3]
-
Immediately begin recording the absorbance at the predetermined λ_max at regular intervals (e.g., every 5-10 seconds) for a duration sufficient for the reaction to proceed significantly (e.g., 15-30 minutes).[3]
-
-
Data Analysis:
-
The reaction is typically pseudo-first-order with respect to the aldehyde if the ketone and catalyst are in large excess.
-
Plot ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at reaction completion.
-
The slope of the resulting straight line will be -k_obs, where k_obs is the observed pseudo-first-order rate constant.
-
Repeat the experiment for each benzaldehyde derivative under identical conditions to compare their k_obs values.
-
Visualizations
Logical Flow: Structure-Reactivity Relationship
The following diagram illustrates the relationship between the electronic properties of the substituents on the benzaldehyde ring and the resulting reaction rate for nucleophilic addition.
References
- 1. This compound | 1291487-26-7 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Purification of Fluorinated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into aromatic compounds has become a cornerstone of modern medicinal chemistry and materials science, imparting unique and often beneficial properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. However, the very properties that make these compounds desirable can also present significant challenges during their purification. This guide provides an objective comparison of common purification techniques for fluorinated aromatic compounds—chromatography, crystallization, and distillation—supported by experimental data and detailed protocols to aid researchers in selecting the most effective method for their specific needs.
Key Purification Techniques at a Glance
The choice of purification method is dictated by the physicochemical properties of the target compound, the nature of the impurities, and the desired scale of the purification. Here, we compare the performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), crystallization, and distillation for the purification of fluorinated aromatic compounds.
Data Presentation: A Quantitative Comparison
The following table summarizes quantitative data on the purity, yield, and efficiency of different purification techniques for various fluorinated aromatic compounds, based on available literature.
| Compound Class | Purification Technique | Purity Achieved | Yield/Recovery | Key Experimental Parameters |
| Fluorinated Paracyclophane | Cooling Crystallization | 99.98%[1] | 92.31%[1] | Solvent: Chloroform[1] |
| Fluorinated Carbazole Derivative | Recrystallization | 98% | 89% | Solvents: Dichloromethane/Methanol[2] |
| Fluorinated L-DOPA Derivative | Preparative HPLC | >99% (radiochemical)[3] | 33% (overall synthesis)[3] | Column: Polymer-based reverse phase[3] |
| General Library Compounds | Preparative SFC vs. RPLC | SFC: 27% success rate | - | SFC showed 20% less processing time due to faster solvent removal. |
| Antimicrobial Peptide | Preparative RP-HPLC | >99%[4] | 87.5% - 92.8%[4] | Slow gradient elution[4] |
| Fluorinated Biphenyls (Isomers) | Centrifugal Partition Chromatography (CPC) | 90% | 72% | Liquid-liquid separation |
| Fluorine Gas | Fractional Distillation | >99.9% | - | Low-temperature distillation |
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are crucial for replicating and adapting purification methods. Below are representative protocols for each of the discussed techniques.
Preparative High-Performance Liquid Chromatography (HPLC)
Objective: To achieve high-purity separation of fluorinated aromatic compounds, particularly for complex mixtures or isomeric separation. Fluorinated stationary phases, such as pentafluorophenyl (PFP) columns, often provide enhanced selectivity for these compounds.[5]
Protocol for the Purification of a Fluorinated L-DOPA Derivative: [3]
-
Instrumentation: Agilent Infinity II 1290 Preparative LCMS.
-
Column: Waters XSelect CSH C18, 30 × 150 mm, 5µm.
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (95:5).
-
Flow Rate: 50 mL/min.
-
Detection: UV and Mass Spectrometry.
-
Procedure:
-
Dissolve the crude fluorinated compound in a suitable solvent, ensuring complete dissolution.
-
Filter the sample solution through a 0.45 µm filter to remove particulate matter.
-
Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column. The injection volume will depend on the column size and the concentration of the sample.
-
Monitor the separation using the UV detector and/or mass spectrometer.
-
Collect the fractions corresponding to the target compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Supercritical Fluid Chromatography (SFC)
Objective: To provide a faster, more environmentally friendly alternative to preparative HPLC, with reduced solvent consumption. SFC is particularly advantageous for chiral separations and for compounds with good solubility in supercritical CO2/modifier mixtures.
General Protocol for Preparative SFC:
-
Instrumentation: Preparative SFC system with a suitable detector (e.g., UV, MS) and fraction collector.
-
Column: Appropriate chiral or achiral stationary phase (e.g., silica, diol, or specialized phases).
-
Mobile Phase: Supercritical carbon dioxide with a polar organic co-solvent (e.g., methanol, ethanol).
-
Flow Rate: Dependent on column dimensions, typically in the range of 50-150 mL/min for preparative scale.
-
Back Pressure: Maintained above the critical pressure of CO2 (typically 100-150 bar).
-
Procedure:
-
Dissolve the crude sample in a minimal amount of a suitable organic solvent.
-
Develop an analytical scale SFC method to determine the optimal separation conditions.
-
Scale up the method to the preparative column, adjusting the flow rate and injection volume accordingly.
-
Perform the purification, collecting fractions based on the detector signal.
-
The collected fractions will have a higher concentration of the product due to the evaporation of CO2, simplifying solvent removal.
-
Crystallization
Objective: To purify solid fluorinated aromatic compounds by leveraging differences in solubility between the target compound and impurities in a given solvent or solvent system. This method is highly scalable and can yield very high purity products.
Protocol for Cooling Recrystallization of 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4): [1]
-
Materials: Crude AF4, Chloroform.
-
Procedure:
-
Dissolve the crude AF4 in a minimal amount of hot chloroform in an Erlenmeyer flask.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, further cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold chloroform to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove residual solvent.
-
Fractional Distillation
Objective: To separate volatile fluorinated aromatic compounds with different boiling points. This technique is particularly useful for bulk purification and solvent removal. For compounds with close boiling points or those that are thermally sensitive, vacuum distillation is employed to lower the boiling points.
General Protocol for Vacuum Fractional Distillation:
-
Apparatus: A round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a vacuum source, and a heating mantle with a stirrer.
-
Procedure:
-
Charge the round-bottom flask with the crude mixture of fluorinated aromatic compounds and a boiling chip or stir bar.
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.
-
Begin circulating coolant through the condenser.
-
Gradually apply vacuum to the system to the desired pressure.
-
Slowly heat the mixture to its boiling point under the reduced pressure.
-
Collect the different fractions as they distill over at their respective boiling points. Monitor the temperature at the head of the column to identify the different components.
-
The fraction corresponding to the target compound is collected separately.
-
Mandatory Visualizations
Experimental Workflow for Purification Technique Selection
Caption: A decision-making workflow for selecting an appropriate purification technique.
Logical Relationship of Purification Parameters
Caption: Interplay between compound properties, technique selection, and purification goals.
References
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. Synthesis of High Molar Activity [18F]6-Fluoro-L-DOPA Suitable for Human Use by Cu-Mediated Fluorination of a BPin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal Procedures for 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde is crucial for maintaining laboratory safety and environmental compliance. This compound is a halogenated aromatic aldehyde, and as such, requires specific handling and disposal protocols. Adherence to these procedures minimizes risks to personnel and the environment.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling or disposing of this chemical, ensure all safety measures are in place.
-
Engineering Controls : Always handle this chemical and its waste within a certified chemical fume hood to prevent inhalation of vapors.[1][2][3] An eyewash station and safety shower must be readily accessible.[3]
-
Personal Protective Equipment (PPE) : The minimum required PPE includes:
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene. Always check the manufacturer's compatibility chart.[1][2][3]
-
Eye Protection : Chemical splash goggles are mandatory. A face shield is also recommended.[2][4]
-
Protective Clothing : A fully buttoned lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[2][3]
-
Hazard Data Summary
This table summarizes the key hazards associated with this compound and its related structures.
| Hazard Type | Description | GHS Classification | Precautionary Statements |
| Health Hazards | Causes serious eye irritation and skin irritation.[4][5][6] May cause respiratory irritation.[4][7][8] Harmful if swallowed, in contact with skin, or if inhaled.[6] | Skin Irrit. 2, Eye Irrit. 2/2A, STOT SE 3[4][5][8] | P261, P264, P280, P302+P352, P305+P351+P338[4][5][8] |
| Physical Hazards | Combustible liquid. Thermal decomposition can release irritating and corrosive gases like hydrogen fluoride and hydrogen bromide.[1][8] | Flammable liquids, Category 3 or 4[7] | P210 - Keep away from heat/sparks/open flames.[9] |
| Environmental | May be toxic to aquatic life.[3] Should not be released into the environment or sanitary sewer systems.[6][7] | Not explicitly classified in all documents, but halogenated organics are of environmental concern. | P501 - Dispose of contents/container to an approved waste disposal plant.[4][7][8] |
Experimental Protocol: Step-by-Step Disposal
This protocol outlines the standard operating procedure for the collection and disposal of waste containing this compound.
1. Waste Segregation (Critical Step)
-
Categorize as Halogenated Organic Waste : Due to the presence of bromine and fluorine, this compound and any materials contaminated with it must be classified as halogenated organic waste.[10][11]
-
Dedicated Waste Container : All waste containing this chemical must be collected in a designated, sealable, and clearly labeled container for "Halogenated Organic Waste".[2][10][11]
-
DO NOT MIX : Never mix halogenated waste with non-halogenated organic waste.[10] Co-processing can lead to the formation of highly toxic byproducts.[10] Also, do not mix with incompatible materials such as strong oxidizing agents, reducing agents, or bases.[3][9]
2. Waste Collection and Storage
-
Labeling : Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[2] The label must clearly identify the contents, including the full chemical name.
-
Container : Use a chemically resistant container, such as a polyethylene or polypropylene carboy.[4] Ensure the container is kept tightly closed except when adding waste.[7][8][10][12]
-
Storage : Store the waste container in a cool, dry, and well-ventilated area, such as in a designated satellite accumulation area within a laboratory fume hood or a vented cabinet.[8][10] The container should be placed in secondary containment to catch any potential leaks.[3]
3. Disposal of Contaminated Materials
-
Solid Waste : Any solid materials contaminated with this compound (e.g., gloves, filter paper, silica gel, paper towels) must be collected as solid hazardous waste.[10] Place these items in a designated, labeled container or a sealed bag for solid halogenated waste.
-
Aqueous Waste : Aqueous solutions, such as from a reaction workup, that contain this compound must also be treated as hazardous waste and collected separately in a labeled "Halogenated Aqueous Waste" container.[10]
4. Decontamination of Empty Containers
-
Triple Rinsing : The original product container can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate : The solvent used for rinsing (rinsate) must be collected and disposed of as halogenated organic waste.[13]
-
Container Disposal : After triple-rinsing and allowing it to dry completely, deface or remove the original label. The decontaminated container may then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.[13] If the container cannot be safely cleaned, it must be disposed of as hazardous waste.[4][13]
5. Final Disposal
-
Professional Disposal : The ultimate disposal of the collected hazardous waste must be handled by a licensed waste disposal company.[5] Common methods include high-temperature incineration in a licensed facility or burial in a specially licensed landfill.[4][8]
-
Institutional Procedures : Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of the full waste container.[3][10][13] Always follow your organization's specific guidelines.[10]
Emergency Procedures: Spills
In the event of a spill, immediate and appropriate action is critical.[10]
-
Minor Spill (inside a fume hood) :
-
Alert personnel in the immediate area.[4]
-
Contain the spill with an inert absorbent material such as sand, vermiculite, or earth.[4][7] Do not use combustible absorbents like sawdust.[3]
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[4][9]
-
Decontaminate the spill area with an appropriate solvent, collecting the cleaning materials as halogenated waste.
-
-
Major Spill (outside a fume hood) :
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for halogenated chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. bucknell.edu [bucknell.edu]
- 12. ehs.providence.edu [ehs.providence.edu]
- 13. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
This guide provides crucial safety and logistical information for the handling and disposal of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde (CAS No. 1291487-26-7). The following procedures are based on available data for structurally similar compounds and are intended to ensure laboratory safety and maintain research integrity.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The information provided herein is based on the safety profiles of structurally related chemicals and should be used as a guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling. The following PPE is mandatory to minimize exposure:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber), inspected before use. | Prevents skin contact and absorption. |
| Skin and Body Protection | Laboratory coat. For larger quantities or risk of splashing, chemical-resistant apron and boots are recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with appropriate cartridges should be used. | Minimizes inhalation of the substance. |
Operational Plan: Step-by-Step Handling
Adherence to the following workflow is essential for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store in a tightly sealed, properly labeled container.[1]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Some sources suggest refrigeration for long-term storage.
2. Preparation and Use:
-
Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[1]
-
Wear all required PPE as detailed in the table above.
-
Avoid all personal contact, including inhalation of vapors or dust.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
When weighing or transferring, minimize the creation of dust or aerosols.
3. In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Prevent the spill from entering drains or waterways.[1]
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of the compound and any contaminated materials in a designated, labeled hazardous waste container. The container must be kept tightly closed and stored in a secure, well-ventilated area.
-
Contaminated PPE: Disposable PPE, such as gloves and wipes, that have come into contact with the chemical should be placed in a sealed bag and disposed of as hazardous waste.
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS office or a licensed chemical waste disposal company, in accordance with local, state, and federal regulations.[1]
Safe Handling Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
